Product packaging for 1,3-Dioxolane-2-methanol, 2-phenyl-(Cat. No.:CAS No. 33868-51-8)

1,3-Dioxolane-2-methanol, 2-phenyl-

Cat. No.: B3424256
CAS No.: 33868-51-8
M. Wt: 180.20 g/mol
InChI Key: YUUFLSYPPSEURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dioxolane-2-methanol, 2-phenyl- is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dioxolane-2-methanol, 2-phenyl- is 180.078644241 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dioxolane-2-methanol, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-2-methanol, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3424256 1,3-Dioxolane-2-methanol, 2-phenyl- CAS No. 33868-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFLSYPPSEURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299494
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33868-51-8
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33868-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-dioxolan-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (2-phenyl-1,3-dioxolan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides an in-depth look at the core characteristics of (2-phenyl-1,3-dioxolan-4-yl)methanol, a versatile organic compound with applications in various fields of chemical synthesis.

Core Properties and Data

(2-phenyl-1,3-dioxolan-4-yl)methanol, also known as benzylideneglycerol, is a member of the benzene and substituted derivatives class of organic compounds. It features a 1,3-dioxolane ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. This structure imparts a unique combination of chemical properties that make it a valuable intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2-phenyl-1,3-dioxolan-4-yl)methanol.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 1708-39-0[1][]
Melting Point 84 °C[1]
Boiling Point 280 °C (lit.)[1][3]
Density 1.185 g/mL at 25 °C (lit.)[1][3][]
Refractive Index (n20/D) 1.538 (lit.)[1][3]
Flash Point 113 °C[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Appearance Colorless to pale-yellow liquid or oil.[1][3]
Odor Mild almond odor.[1]
Spectral and Computational Data
ParameterValueSource
SMILES OCC1COC(O1)C1=CC=CC=C1
InChI InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKey AUDDNHGBAJNKEH-UHFFFAOYSA-N
LogP 0.976 (est)[1]
pKa 14.20 ± 0.10 (Predicted)[1]

Synthesis and Reactivity

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3.[5] This structure is an acetal, which makes it stable under neutral and basic conditions but labile in acidic environments.[5] This reactivity profile is fundamental to its use as a protecting group for diols in multi-step organic syntheses.

A common method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. In the case of (2-phenyl-1,3-dioxolan-4-yl)methanol, it can be prepared from the reaction of benzaldehyde with glycerol.

The hydroxymethyl group (-CH₂OH) on the dioxolane ring is a key functional handle, allowing for a variety of subsequent chemical transformations.[5] It can participate in esterification, oxidation, or nucleophilic substitution reactions, making this compound a versatile building block for more complex molecules.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol were not found in the provided search results, a general procedure for the formation of similar 1,3-dioxolane structures can be outlined based on established organic chemistry principles.

General Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol from Benzaldehyde and Glycerol

Objective: To synthesize (2-phenyl-1,3-dioxolan-4-yl)methanol via the acetalization of glycerol with benzaldehyde.

Materials:

  • Glycerol

  • Benzaldehyde

  • Anhydrous toluene (or a similar azeotroping solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, benzaldehyde, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield pure (2-phenyl-1,3-dioxolan-4-yl)methanol.

Logical Relationships in Synthesis

The synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol and its subsequent use as a chemical intermediate can be visualized as a logical workflow.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Intermediate cluster_application Further Synthesis glycerol Glycerol acetalization Acid-Catalyzed Acetalization glycerol->acetalization benzaldehyde Benzaldehyde benzaldehyde->acetalization dioxolane (2-phenyl-1,3-dioxolan-4-yl)methanol acetalization->dioxolane derivatives Functionalized Derivatives dioxolane->derivatives Functionalization of -CH2OH group

Caption: Synthetic pathway of (2-phenyl-1,3-dioxolan-4-yl)methanol and its role as an intermediate.

Safety and Handling

(2-phenyl-1,3-dioxolan-4-yl)methanol is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[1] It is a combustible liquid and, when heated to decomposition, may emit acrid smoke and irritating fumes.[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS).

References

A Comprehensive Technical Guide to 2-Phenyl-1,3-dioxolane-2-methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound "1,3-Dioxolane-2-methanol, 2-phenyl-", its structural isomer, and the broader class of phenyl-substituted dioxolanes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on chemical properties, synthesis protocols, and potential therapeutic applications.

Chemical Identification and Properties

The nomenclature of phenyl-substituted 1,3-dioxolane methanols can be ambiguous. It is crucial to distinguish between the two primary positional isomers, as their chemical and biological properties may differ.

  • 1,3-Dioxolane-2-methanol, 2-phenyl- : The primary subject of this guide, where the methanol and phenyl groups are both attached to the second carbon of the dioxolane ring.

  • (2-phenyl-1,3-dioxolan-4-yl)methanol : A common and often more readily synthesized isomer, where the phenyl group is at the second position and the methanol group is at the fourth position.

A summary of the key chemical identifiers for both isomers is presented below.

Property1,3-Dioxolane-2-methanol, 2-phenyl- (2-phenyl-1,3-dioxolan-4-yl)methanol
CAS Number 33868-51-81708-39-0
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
IUPAC Name (2-Phenyl-1,3-dioxolan-2-yl)methanol(2-Phenyl-1,3-dioxolan-4-yl)methanol
Synonyms -Benzylideneglycerol, Benzaldehyde glycerol acetal

A comparative table of the physicochemical properties for both isomers is provided below. Data for "(2-Phenyl-1,3-dioxolan-2-yl)methanol" is limited in publicly available literature.

Property(2-phenyl-1,3-dioxolan-4-yl)methanol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 280 °C (lit.)
Density 1.185 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.538 (lit.)

Synthesis of Phenyl-Substituted 1,3-Dioxolane Methanols

The synthesis of 1,3-dioxolane derivatives is primarily achieved through the acetalization of a diol with an aldehyde or ketone.

General Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol

This isomer is commonly synthesized via the acid-catalyzed reaction of glycerol and benzaldehyde. The reaction typically yields a mixture of the five-membered ring (1,3-dioxolane) and the six-membered ring (1,3-dioxane) products.

G Glycerol Glycerol Reaction Acetalization Glycerol->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Catalyst Acid Catalyst (e.g., p-TSA, SO₄²⁻/CeO₂-ZrO₂) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product_mix Product Mixture Reaction->Product_mix Water Water (by-product) Reaction->Water Dioxolane (2-phenyl-1,3-dioxolan-4-yl)methanol (Five-membered ring) Product_mix->Dioxolane Dioxane 2-phenyl-1,3-dioxan-5-ol (Six-membered ring) Product_mix->Dioxane

Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol

Experimental Protocol: Acetalization of Glycerol with Benzaldehyde

The following is a generalized protocol based on literature reports for the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol. Optimization of reaction conditions may be necessary to improve yield and selectivity.

Materials:

  • Glycerol

  • Benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like sulfated zirconia)

  • Solvent (e.g., toluene, n-hexane, or tert-butanol)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol, benzaldehyde, the acid catalyst, and the solvent. The molar ratio of glycerol to benzaldehyde can be varied (e.g., 1:1.2 to 1:3) to optimize the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., 100-110 °C for toluene).

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining glycerol and catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography to separate the dioxolane and dioxane isomers.

Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol

Detailed experimental protocols for the synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol are less common in the literature. However, a plausible synthetic route would involve the reaction of a suitable 1,2-diol with a phenyl-substituted carbonyl compound that also contains a protected hydroxyl group.

G Diol Ethylene Glycol Reaction Acetalization Diol->Reaction Carbonyl 2-Hydroxy-2-phenylacetaldehyde (or a protected derivative) Carbonyl->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product (2-Phenyl-1,3-dioxolan-2-yl)methanol Reaction->Product Water Water (by-product) Reaction->Water

Plausible synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol

Biological Activities and Potential Applications in Drug Development

Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery and development.[1]

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of substituted 1,3-dioxolanes.[2][3][4] The antimicrobial activity is influenced by the nature and position of the substituents on the dioxolane ring. Phenyl-substituted dioxolanes, in particular, have shown promising activity against various strains of bacteria and fungi.[2] The mechanism of action is thought to be related to their ability to disrupt cell membrane integrity and interfere with essential cellular processes.

Modulators of Multidrug Resistance (MDR)

Overexpression of P-glycoprotein (P-gp) is a major factor contributing to multidrug resistance in cancer chemotherapy.[5] Certain 2,2-diphenyl-1,3-dioxolane derivatives have been shown to act as effective modulators of MDR in vitro.[5] These compounds can interact with P-gp, thereby inhibiting its drug-efflux function and resensitizing cancer cells to chemotherapeutic agents.

Antioxidant Properties

Some phenyl-substituted heterocyclic compounds have been investigated for their antioxidant activities. While specific data for "1,3-Dioxolane-2-methanol, 2-phenyl-" is not extensively available, the presence of the phenyl group suggests potential for radical scavenging activity.[6][7]

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the biological evaluation of novel 1,3-dioxolane derivatives.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development Synthesis Synthesis of 1,3-Dioxolane Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, MDR Modulation) Purification->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant MOA Mechanism of Action Studies Antimicrobial->MOA Anticancer->MOA SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Workflow for Biological Evaluation of 1,3-Dioxolane Derivatives

Conclusion

"1,3-Dioxolane-2-methanol, 2-phenyl-" and its isomers represent a class of compounds with significant potential in medicinal chemistry and drug development. While the synthesis of the 4-substituted isomer is well-documented, further research is needed to establish efficient synthetic routes for the 2,2-disubstituted analogue. The broad-spectrum biological activities of 1,3-dioxolane derivatives, including their antimicrobial and MDR-modulating effects, warrant further investigation to explore their full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising chemical scaffold.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Phenyl-1,3-dioxolane-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxolane-2-methanol, with the CAS number 33868-51-8, is a heterocyclic organic compound featuring a 1,3-dioxolane ring substituted with both a phenyl and a methanol group at the 2-position. This molecule and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their potential as versatile synthetic intermediates and their exhibition of a range of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-phenyl-1,3-dioxolane-2-methanol, with a focus on its relevance to drug development.

It is important to note that while the primary focus of this document is 2-phenyl-1,3-dioxolane-2-methanol, a significant portion of the publicly available detailed experimental data pertains to its structural isomer, 2-phenyl-1,3-dioxolane-4-methanol (CAS 1708-39-0). This guide will clearly distinguish between data specific to the target molecule and data for its isomer to ensure clarity and accuracy.

Molecular Structure and Physicochemical Properties

The core of 2-phenyl-1,3-dioxolane-2-methanol is the five-membered 1,3-dioxolane ring, a cyclic acetal. The key structural features include a phenyl group and a hydroxymethyl group attached to the same carbon atom (C2) of the dioxolane ring. This arrangement significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and biological interactions.

Table 1: Physicochemical Properties of 2-Phenyl-1,3-dioxolane-2-methanol and its Isomer

Property2-Phenyl-1,3-dioxolane-2-methanol (CAS: 33868-51-8)2-Phenyl-1,3-dioxolane-4-methanol (CAS: 1708-39-0)
Molecular Formula C₁₀H₁₂O₃[1]C₁₀H₁₂O₃[2]
Molecular Weight 180.2 g/mol [1]180.2 g/mol [2]
Melting Point Data not available84 °C[2]
Boiling Point Data not available280 °C (lit.)[2]
Density Data not available1.185 g/mL at 25 °C (lit.)[2]
Solubility Data not availableSlightly soluble in Chloroform and Methanol.[2]
Refractive Index Data not availablen20/D 1.538 (lit.)[2]

Synthesis of 2-Phenyl-1,3-dioxolane Derivatives

The synthesis of 2-phenyl-1,3-dioxolane derivatives typically involves the acid-catalyzed reaction of a phenyl-substituted carbonyl compound with a suitable diol.

General Synthetic Workflow

synthesis_workflow General Synthesis of 2-Phenyl-1,3-dioxolane Derivatives Reactants Phenyl-substituted Carbonyl + Diol Reaction Acetalization Reaction Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., p-toluenesulfonic acid) AcidCatalyst->Reaction Product 2-Phenyl-1,3-dioxolane Derivative Reaction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2-phenyl-1,3-dioxolane derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxolane (A Related Compound)

Materials:

  • Benzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A mixture of benzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 2-phenyl-1,3-dioxolane.

Spectral Data

Spectroscopic techniques are crucial for the structural elucidation of 2-phenyl-1,3-dioxolane-2-methanol. While a complete set of spectra for the target compound is not available in the public domain, the expected spectral characteristics can be inferred from the analysis of its structural isomer and related compounds.

Table 2: Key Spectroscopic Data for 2-Phenyl-1,3-dioxolane Derivatives

Spectroscopic TechniqueExpected Features for 2-Phenyl-1,3-dioxolane-2-methanolAvailable Data for Related Compounds
¹H NMR Signals for the phenyl protons (aromatic region), the methylene protons of the dioxolane ring, the methylene protons of the methanol group, and a singlet for the hydroxyl proton.For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic peaks are observed for the aromatic group (3026 cm⁻¹) and the C=O group (1728 cm⁻¹).[3]
¹³C NMR Resonances for the carbon atoms of the phenyl group, the dioxolane ring, and the methanol group.For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic peaks of the structure are observed.[3]
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic protons, C=C stretches for the aromatic ring, and C-O stretches for the dioxolane and alcohol functionalities.For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic bands are at 3026 cm⁻¹ and 1600 cm⁻¹ for aromatic groups, and 1728 cm⁻¹ for the C=O group.[3]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methanol group, the phenyl group, and fragmentation of the dioxolane ring.Data not available for the target compound.

Potential Applications in Drug Development

The 2-phenyl-1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of 1,3-dioxolane derivatives. These compounds have shown activity against various strains of bacteria and fungi, suggesting their potential as leads for the development of new anti-infective agents. The mechanism of action is thought to be related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Overcoming Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that certain 2-phenyl-1,3-dioxolane derivatives can act as MDR modulators.[3] These compounds are thought to competitively bind to P-gp, thereby inhibiting the efflux of anticancer drugs and restoring their efficacy.

mdr_modulation Proposed Mechanism of MDR Modulation cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Efflux Drug Efflux Pgp->Efflux Pumping Out Drug Anticancer Drug Drug->Pgp Binding Dioxolane 2-Phenyl-1,3-dioxolane Derivative Dioxolane->Pgp Competitive Binding Inhibition Inhibition Inhibition->Pgp

Caption: Proposed mechanism of P-gp inhibition by 2-phenyl-1,3-dioxolane derivatives.

Antioxidant Properties

The potential antioxidant properties of compounds similar to 2-phenyl-1,3-dioxolane-2-methanol have been investigated.[4] The ability to scavenge free radicals is a key attribute for compounds aimed at treating diseases associated with oxidative stress.

2-Phenyl-1,3-dioxolane-2-methanol represents a molecule of significant interest with a versatile chemical structure. While a comprehensive dataset for this specific isomer is currently lacking in publicly accessible literature, the available information on related compounds highlights the potential of the 2-phenyl-1,3-dioxolane scaffold in drug discovery and development. Further research is warranted to fully elucidate the physicochemical properties, synthetic routes, and biological activities of 2-phenyl-1,3-dioxolane-2-methanol to unlock its full therapeutic potential. The data presented in this guide, including that of its close isomer, serves as a valuable resource for researchers embarking on studies involving this promising class of compounds.

References

A Technical Guide to the Solubility of 1,3-Dioxolane-2-methanol, 2-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioxolane-2-methanol, 2-phenyl-, a compound also known by synonyms such as benzylidene glycerol and (2-phenyl-1,3-dioxolan-4-yl)methanol. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a typical synthesis workflow.

Compound Overview

  • IUPAC Name: (2-phenyl-1,3-dioxolan-4-yl)methanol

  • Synonyms: Benzylidene glycerol, 2-phenyl-1,3-dioxolane-4-methanol

  • CAS Number: 1708-39-0

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Appearance: Colorless to pale yellow viscous liquid.

Solubility Data

SolventSolubility DescriptionCitation
EthanolSoluble[1]
Essential OilsSoluble[1]
ChloroformSlightly Soluble[2][3]
MethanolSlightly Soluble[2][3]

Experimental Protocol: Determination of Aqueous Solubility

The following is a standard protocol for determining the aqueous solubility of a compound like 1,3-Dioxolane-2-methanol, 2-phenyl- using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of 1,3-Dioxolane-2-methanol, 2-phenyl- in a saturated aqueous solution at a specific temperature.

Materials:

  • 1,3-Dioxolane-2-methanol, 2-phenyl-

  • Distilled or deionized water

  • A suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 1,3-Dioxolane-2-methanol, 2-phenyl- to a known volume of distilled water in a sealed container. The excess solid/liquid phase should be clearly visible.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved compound. Alternatively, centrifuge the solution at a controlled temperature to facilitate separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated aqueous supernatant without disturbing the undissolved portion.

  • Dilution and Analysis:

    • Accurately dilute the withdrawn sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of 1,3-Dioxolane-2-methanol, 2-phenyl- of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

  • Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of 1,3-Dioxolane-2-methanol, 2-phenyl- in the diluted sample.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

The following diagram illustrates a common synthetic route for the preparation of 1,3-Dioxolane-2-methanol, 2-phenyl- from benzaldehyde and glycerol.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification A Benzaldehyde E Reaction Mixture A->E B Glycerol B->E C Acid Catalyst (e.g., p-Toluenesulfonic acid) C->E Catalyzes D Solvent (e.g., Toluene) D->E Dissolves F Neutralization (e.g., with K2CO3) E->F Proceeds to G Filtration F->G H Solvent Removal (Distillation) G->H I Final Product H->I

Caption: Synthesis workflow for 1,3-Dioxolane-2-methanol, 2-phenyl-.

References

Spectroscopic Characterization of 2-Phenyl-1,3-dioxolane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key 2-phenyl-1,3-dioxolane derivatives, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public data for "1,3-Dioxolane-2-methanol, 2-phenyl-" is limited, this guide utilizes data from closely related analogs, namely 2-phenyl-1,3-dioxolane and the constitutional isomer (2-phenyl-1,3-dioxolan-4-yl)methanol, to illustrate the characteristic spectral features and analytical methodologies.

Introduction to 2-Phenyl-1,3-dioxolanes

2-Phenyl-1,3-dioxolanes are a class of organic compounds featuring a five-membered dioxolane ring substituted with a phenyl group. These structures are often found as protecting groups for aldehydes and ketones in organic synthesis and can be present in more complex molecules of pharmaceutical interest. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-phenyl-1,3-dioxolane derivatives, characteristic signals are observed for the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.

Table 1: Representative ¹H NMR Data for 2-Phenyl-1,3-dioxolane Analogs

CompoundChemical Shift (δ) ppmMultiplicityAssignment
2-phenyl-1,3-dioxolane 7.50 - 7.30mAromatic (C₆H₅)
5.80sCH (acetal)
4.15 - 3.95mOCH₂CH₂O
(2-phenyl-1,3-dioxolan-4-yl)methanol 7.45 - 7.25mAromatic (C₆H₅)
5.85 / 5.80sCH (acetal, cis/trans isomers)
4.40 - 3.60mCH₂CH(CH₂OH)O
2.50 (broad)sOH

Note: Data is illustrative and may vary based on solvent and instrument parameters.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 2-Phenyl-1,3-dioxolane

Chemical Shift (δ) ppmAssignment
138.0Aromatic (quaternary C)
129.0Aromatic (CH)
128.5Aromatic (CH)
126.5Aromatic (CH)
104.0CH (acetal)
65.5OCH₂CH₂O

Source: Adapted from publicly available spectral data for 2-phenyl-1,3-dioxolane.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2-Phenyl-1,3-dioxolane Derivatives

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
~1600, ~1490, ~1450Medium-WeakC=C stretch (aromatic ring)
1200 - 1000StrongC-O stretch (acetal)
~3400 (broad)Medium-StrongO-H stretch (alcohol, if present)
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Mass Spectrometry Data for 2-Phenyl-1,3-dioxolane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
1,3-Dioxolane-2-methanol, 2-phenyl- C₁₀H₁₂O₃180.20180 or 181105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
2-phenyl-1,3-dioxolane C₉H₁₀O₂150.18150 or 151149, 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Experimental Protocol for Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with analyzers like a quadrupole or time-of-flight (TOF).

Sample Preparation:

  • EI-MS: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized and then ionized by a high-energy electron beam.

  • ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source, where it is sprayed into a fine mist and ionized.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

SpectroscopicAnalysisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample of 2-Phenyl-1,3-dioxolane Derivative PrepNMR Dissolution in Deuterated Solvent Sample->PrepNMR PrepIR Neat Liquid/Film or KBr Pellet Sample->PrepIR PrepMS Dilution and/or Introduction to Ion Source Sample->PrepMS NMR NMR Spectrometer PrepNMR->NMR IR FTIR Spectrometer PrepIR->IR MS Mass Spectrometer PrepMS->MS NMRData NMR Spectrum (Chemical Shifts, Multiplicities) NMR->NMRData IRData IR Spectrum (Absorption Bands) IR->IRData MSData Mass Spectrum (Molecular Ion, Fragments) MS->MSData Structure Structural Elucidation NMRData->Structure IRData->Structure MSData->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

SpectroscopicDataRelationship cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule 1,3-Dioxolane-2-methanol, 2-phenyl- NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info provides IR_Info Functional Groups (O-H, C-O, C=C) IR->IR_Info identifies MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info determines

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

An In-depth Technical Guide to the Chemical Safety and Hazards of 1,3-Dioxolane-2-methanol, 2-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification

  • Chemical Name: (2-Phenyl-1,3-dioxolan-2-yl)methanol

  • Synonyms: 1,3-Dioxolane-2-methanol, 2-phenyl-

  • CAS Number: 33868-51-8

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Chemical Structure:

Predicted Hazard Profile and Classification

A definitive GHS classification for (2-Phenyl-1,3-dioxolan-2-yl)methanol is not available. However, by analyzing its structural components—a dioxolane ring, a phenyl group, and a primary alcohol—a predicted hazard profile can be constructed from its analogues.

Hazard Assessment by Chemical Analogy

The predicted hazards are inferred from the compounds sharing its core structural features. The logical basis for this assessment is visualized below.

G cluster_analogues Structural Analogues Target (2-Phenyl-1,3-dioxolan-2-yl)methanol (Target Compound) CAS: 33868-51-8 A1 1,3-Dioxolane-2-methanol CAS: 5694-68-8 A1->Target Lacks Phenyl Group A2 2-Phenyl-1,3-dioxolane CAS: 936-51-6 A2->Target Lacks Methanol Group A3 Benzyl Alcohol CAS: 100-51-6 A3->Target Contains Benzyl Alcohol Moiety A4 (2-phenyl-1,3-dioxolan-4-yl)methanol (Isomer) CAS: 1708-39-0 A4->Target Positional Isomer

Caption: Hazard assessment logic for the target compound based on its structural analogues.

Predicted GHS Classification:

Hazard ClassPredicted ClassificationBasis from Analogues
Acute Toxicity (Oral) Warning, Category 4 (H302: Harmful if swallowed)Based on 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol (H302) and Benzyl Alcohol (LD50 1.2 g/kg, rat).[1][2]
Skin Corrosion/Irritation Warning, Category 2 (H315: Causes skin irritation)Based on 2-Phenyl-1,3-dioxolane (H315) and Benzyl Alcohol (skin irritant).[3]
Eye Damage/Irritation Warning, Category 2A (H319: Causes serious eye irritation)A common classification for many dioxolanes and benzyl alcohol.[4][5]
Respiratory Irritation Warning, Category 3 (H335: May cause respiratory irritation)Based on (1,3-Dioxolan-2-yl)methanol (H335).

Comparative Physicochemical Data

Quantitative data for the target compound is scarce. The table below compares its properties with those of its key analogues.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/mL)
(2-Phenyl-1,3-dioxolan-2-yl)methanol 33868-51-8 180.20 No data availableNo data availableNo data available
(2-phenyl-1,3-dioxolan-4-yl)methanol1708-39-0180.20280 (lit.)[6]74[7]1.185 @ 25°C[6]
2-Phenyl-1,3-dioxolane936-51-6150.1780 @ 0.3 mm Hg (lit.)[8]98.3[8]1.106 @ 25°C[8]
2-Methyl-2-phenyl-1,3-dioxolane3674-77-9164.20236.1 @ 760 mmHg[9]97.1[9]1.07[9]
Benzyl Alcohol100-51-6108.14205.31011.044
1,3-Dioxolane-2-methanol5694-68-8104.10No data availableNo data availableNo data available

Toxicological Profile

No dedicated toxicological studies, experimental protocols, or signaling pathway analyses for (2-Phenyl-1,3-dioxolan-2-yl)methanol were identified in the public domain. The toxicological assessment is therefore inferred from related structures, primarily Benzyl Alcohol.

  • Metabolism: Like benzyl alcohol, the target compound is anticipated to be metabolized in the liver. Benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine and excreted as hippuric acid.[1] A similar pathway may exist for this compound.

  • Acute Effects: Ingestion may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and vomiting.[10]

  • Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[3][10] Inhalation of vapors or aerosols may irritate the respiratory tract.[10]

  • Chronic Effects: Data is not available. For benzyl alcohol, chronic exposure in animal studies has shown liver and kidney damage.[10]

  • Carcinogenicity & Genotoxicity: Benzyl alcohol is not considered a carcinogen.[1] The carcinogenic potential of the target compound is unknown.

Experimental Protocols

Detailed experimental protocols for the safety assessment of (2-Phenyl-1,3-dioxolan-2-yl)methanol are not available due to the absence of published toxicology studies. Standard OECD guidelines for chemical testing would be appropriate starting points for any future safety evaluation.

Safe Handling and Emergency Procedures

The following procedures are recommended based on the predicted hazard profile.

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.

Emergency Response Workflow:

The diagram below outlines a general workflow for responding to an emergency involving a chemical with this predicted hazard profile.

G cluster_first_aid First Aid Measures cluster_spill Spill & Fire Response Start Chemical Exposure or Spill Occurs Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Start->Inhalation Vapors Inhaled Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation occurs. Start->Skin Skin Contact Eye Eye Contact: Rinse with water for 15 mins. Remove contact lenses. Seek immediate medical attention. Start->Eye Eye Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Start->Ingestion Ingested Spill Small Spill: Absorb with inert material. Collect in a suitable container for disposal. Start->Spill Spill Fire Fire: Use CO2, dry chemical, or foam. Wear self-contained breathing apparatus. Start->Fire Fire

Caption: General emergency response workflow for exposure or spill incidents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11]

Conclusion

Due to a significant lack of specific safety data, 1,3-Dioxolane-2-methanol, 2-phenyl- must be handled with a high degree of caution. The hazard profile presented in this guide is a predictive assessment based on chemical analogy. It is reasonable to assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All work should be conducted under the assumption that these hazards are present until empirical data becomes available to refine this assessment.

References

Unraveling the Chemistry of 2-Phenyl-1,3-dioxolane-2-methanol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Dioxolane Derivative for Researchers, Scientists, and Drug Development Professionals

The compound 1,3-Dioxolane-2-methanol, 2-phenyl-, with the IUPAC name (2-Phenyl-1,3-dioxolan-2-yl)methanol and CAS number 33868-51-8, presents a significant case of isomeric ambiguity in chemical literature and commercial databases. This technical guide aims to clarify the distinct identity of this compound, differentiate it from its more commonly referenced isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol (CAS 1708-39-0), and provide a comprehensive overview of its available chemical data, potential synthesis pathways, and prospective applications in research and drug development.

Distinguishing Isomers: A Critical Clarification

A prevalent point of confusion arises from the common synthesis of a related dioxolane from benzaldehyde and glycerol. This reaction yields (2-phenyl-1,3-dioxolan-4-yl)methanol, where the hydroxymethyl group is attached to the 4-position of the dioxolane ring. In contrast, the subject of this review, 2-phenyl-1,3-dioxolane-2-methanol, features both the phenyl and the hydroxymethyl groups attached to the same carbon atom (C2) of the dioxolane ring. This structural difference is paramount as it dictates the molecule's chemical reactivity, physical properties, and biological activity.

Diagrammatic Representation of Isomeric Distinction

Caption: Structural comparison of the target compound and its common isomer.

Physicochemical Properties

Quantitative data for (2-Phenyl-1,3-dioxolan-2-yl)methanol is limited in publicly accessible literature. The following table summarizes the available information, primarily from chemical supplier databases. It is crucial to verify this data through experimental analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
CAS Number 33868-51-8-
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-
Solubility Not specified-

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

synthesis_workflow Proposed Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol reactant1 2-Hydroxyacetophenone reaction Ketalization Reaction reactant1->reaction reactant2 Ethylene Glycol reactant2->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction workup Reaction Work-up (Neutralization, Extraction, Purification) reaction->workup product (2-Phenyl-1,3-dioxolan-2-yl)methanol workup->product

Caption: A proposed synthetic route to the target compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected or the reaction is complete as determined by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by a suitable method such as column chromatography or distillation under reduced pressure to yield pure (2-Phenyl-1,3-dioxolan-2-yl)methanol.

Note: This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Data

Authenticated and detailed spectroscopic data (NMR, IR, MS) for (2-Phenyl-1,3-dioxolan-2-yl)methanol is not widely published. Researchers synthesizing this compound would need to perform comprehensive spectroscopic analysis to confirm its structure and purity.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the ethylene glycol protons on the dioxolane ring, a singlet for the methylene protons of the hydroxymethyl group, aromatic protons of the phenyl group, and a singlet for the hydroxyl proton. The integration of these signals would be crucial for structural confirmation.

  • ¹³C NMR: Resonances for the carbons of the dioxolane ring, the methylene carbon of the hydroxymethyl group, the quaternary carbon at the 2-position, and the carbons of the phenyl ring.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching vibrations for aromatic and aliphatic groups, and C-O stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Drug Development Potential

While there is a body of research on the biological activities of 1,3-dioxolane derivatives in general, specific studies on (2-Phenyl-1,3-dioxolan-2-yl)methanol are scarce. The 1,3-dioxolane scaffold is present in various biologically active molecules, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.

The presence of a phenyl group and a primary alcohol functionality in the target molecule suggests potential for further chemical modification to explore its structure-activity relationship (SAR). It could serve as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Potential Research Directions

research_directions cluster_synthesis Synthesis & Analogs cluster_screening Biological Screening cluster_development Drug Development s1 Develop & Optimize Synthesis Protocol s2 Synthesize a Library of Analogs s1->s2 b1 Antimicrobial Assays s2->b1 b2 Anticancer Screening s2->b2 b3 Enzyme Inhibition Studies s2->b3 d1 Structure-Activity Relationship (SAR) Studies b1->d1 b2->d1 b3->d1 d2 Lead Optimization d1->d2

Caption: Potential workflow for investigating the therapeutic applications of the target compound.

Conclusion

1,3-Dioxolane-2-methanol, 2-phenyl- is a specific isomer within the dioxolane family that is often misidentified in chemical literature and databases. This technical guide has sought to clarify its unique structure and highlight the significant lack of detailed experimental and quantitative data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of a reliable synthetic protocol and the subsequent investigation of its physicochemical properties and biological activities are necessary next steps to unlock the full potential of this versatile molecule. The information provided herein serves as a foundational guide for initiating such research endeavors.

A Comprehensive Technical Guide on 1,3-Dioxolane-2-methanol, 2-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxolane-2-methanol, 2-phenyl-, a heterocyclic compound with the molecular formula C₁₀H₁₂O₃, has been a subject of scientific interest due to its versatile chemical properties and potential biological activities. This technical guide provides a comprehensive historical research overview, detailing its physicochemical properties, synthesis, and known biological effects, including its potential as an antioxidant and antimicrobial agent. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing potential mechanisms of action.

Introduction

1,3-Dioxolane-2-methanol, 2-phenyl-, also known as (2-phenyl-1,3-dioxolan-4-yl)methanol, is an organic compound belonging to the class of benzene and substituted derivatives.[1] Its structure features a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity and potential for biological interactions. Historically, research on 1,3-dioxolane derivatives has been extensive, primarily focusing on their use as protecting groups in organic synthesis and their role in polymer chemistry. However, the specific compound 1,3-Dioxolane-2-methanol, 2-phenyl- has garnered attention for its applications in the flavor and fragrance industry and its emerging biological activities.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 1,3-Dioxolane-2-methanol, 2-phenyl- is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][]
Appearance Colorless to pale-yellow liquid[2]
Odor Mild almond-like[2]
Boiling Point 280-310.7 °C at 760 mmHg[2][]
Density 1.185 g/mL at 25 °C[2][]
Refractive Index n20/D 1.538[2]
LogP 0.7[1]
Toxicity (LD50, oral, rat) 3150 mg/kg[2]

Synthesis and Characterization

The primary method for the synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl- involves the acid-catalyzed condensation of benzaldehyde and glycerol.[2]

Experimental Protocol: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

Materials:

  • Benzaldehyde

  • Glycerol

  • Phosphoric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A mixture of benzaldehyde (1 equivalent) and glycerol (1.2 equivalents) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of phosphoric acid is added to the mixture.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield 1,3-Dioxolane-2-methanol, 2-phenyl- as a colorless to pale-yellow liquid.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the different proton and carbon environments.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activities and Potential Mechanisms of Action

Research has indicated that 1,3-Dioxolane-2-methanol, 2-phenyl- possesses potential antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound is likely attributed to the phenyl group, which can donate a hydrogen atom to scavenge free radicals.

Materials:

  • 1,3-Dioxolane-2-methanol, 2-phenyl-

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Serial dilutions of 1,3-Dioxolane-2-methanol, 2-phenyl- in methanol are prepared.

  • An aliquot of each dilution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

The antioxidant activity of 1,3-Dioxolane-2-methanol, 2-phenyl- is hypothesized to involve the donation of a hydrogen atom from the benzylic position or the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized by Compound 1,3-Dioxolane-2-methanol, 2-phenyl- Compound->Neutralized_ROS donates H• Healthy_Cell Cellular Integrity Maintained Neutralized_ROS->Healthy_Cell leads to Antimicrobial_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies Screening Agar Well Diffusion Assay MIC Minimum Inhibitory Concentration (MIC) Determination Screening->MIC MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination MIC->MBC Membrane_Permeability Cell Membrane Permeability Assay MBC->Membrane_Permeability Investigate Mechanism Biofilm_Inhibition Biofilm Formation Inhibition Assay Membrane_Permeability->Biofilm_Inhibition Enzyme_Inhibition Target Enzyme Inhibition Assay Biofilm_Inhibition->Enzyme_Inhibition

References

Discovery and First Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and first synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS No. 33868-51-8). While a singular "discovery" publication is not readily identifiable in the surveyed literature, the first synthesis can be confidently inferred based on the well-established principles of 1,3-dioxolane formation. The most logical and historically consistent inaugural synthesis involves the acid-catalyzed acetalization of 2-hydroxyacetophenone with ethylene glycol. This guide details the plausible pioneering synthetic protocol, presents relevant physicochemical data, and offers a visual representation of the synthetic workflow.

Introduction

(2-Phenyl-1,3-dioxolan-2-yl)methanol is a member of the 1,3-dioxolane class of heterocyclic compounds. These structures are of significant interest in organic synthesis, often employed as protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions and their facile removal under acidic conditions. The presence of both a phenyl and a hydroxymethyl group at the C2 position of the dioxolane ring in the target molecule introduces functionalities that make it a potentially valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

The discovery of this specific molecule is intrinsically linked to the broader development of synthetic methodologies for creating substituted 1,3-dioxolanes. The foundational reaction for their formation, the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, has been a cornerstone of organic chemistry for over a century.

Physicochemical and Spectroscopic Data

Quantitative data for (2-phenyl-1,3-dioxolan-2-yl)methanol and its logical precursors are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
(2-Phenyl-1,3-dioxolan-2-yl)methanol 33868-51-8 C₁₀H₁₂O₃180.20Not specified
2-Hydroxyacetophenone118-93-4C₈H₈O₂136.15Crystalline solid
Ethylene Glycol107-21-1C₂H₆O₂62.07Colorless liquid

Plausible First Synthesis: Experimental Protocol

The first synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol most likely occurred through the direct acid-catalyzed reaction of 2-hydroxyacetophenone and ethylene glycol. This method is efficient, utilizes readily available starting materials, and aligns with the historical development of acetal chemistry.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Hydroxyacetophenone P1 (2-Phenyl-1,3-dioxolan-2-yl)methanol R1->P1 R2 Ethylene Glycol R2->P1 C1 Acid Catalyst (e.g., p-TsOH) C1->P1 C2 Solvent (e.g., Toluene) C2->P1 C3 Heat (Reflux) C3->P1

Plausible First Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol.
Detailed Methodology:

Materials:

  • 2-Hydroxyacetophenone

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus or chromatography setup for purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add a sufficient volume of toluene to dissolve the reactants and allow for efficient azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (2-phenyl-1,3-dioxolan-2-yl)methanol.

Logical Relationships and Workflow

The synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol follows a logical and well-defined experimental workflow, as depicted in the following diagram.

G start Start: Assemble Reactants and Catalyst reaction Acid-Catalyzed Acetalization with Azeotropic Water Removal start->reaction workup Aqueous Workup (Neutralization and Washing) reaction->workup purification Purification (Distillation or Chromatography) workup->purification end_node End: Pure (2-Phenyl-1,3-dioxolan-2-yl)methanol purification->end_node

Experimental Workflow for the Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol.

Conclusion

While the precise historical moment of the "discovery" of (2-phenyl-1,3-dioxolan-2-yl)methanol is not documented in a landmark publication, its first synthesis can be confidently ascribed to the acid-catalyzed reaction of 2-hydroxyacetophenone and ethylene glycol. This method remains the most direct and efficient route to this compound. The information and protocols provided in this guide offer a comprehensive technical foundation for researchers and professionals working with this and related 1,3-dioxolane structures. Further research into the applications of this specific molecule in areas such as medicinal chemistry and materials science may reveal its unique potential.

Methodological & Application

Application Notes and Protocols: (2-phenyl-1,3-dioxolan-4-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and proposed experimental protocols for the application of (2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary in asymmetric synthesis. While direct literature examples of its use are scarce, its structural features, derived from readily available glycerol and benzaldehyde, present a compelling case for its investigation in diastereoselective transformations. These notes offer a guide for researchers interested in exploring novel and cost-effective chiral auxiliaries. The protocols provided are based on established principles of asymmetric synthesis and are intended as a starting point for experimental validation.

Introduction to (2-phenyl-1,3-dioxolan-4-yl)methanol as a Chiral Auxiliary

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The ideal chiral auxiliary should be inexpensive to prepare, easy to attach to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and readily removable under mild conditions for recovery and reuse.

(2-phenyl-1,3-dioxolan-4-yl)methanol, a derivative of glycerol and benzaldehyde, possesses key features that make it a promising candidate for a chiral auxiliary:

  • Rigid Chiral Scaffold: The 1,3-dioxolane ring provides a conformationally restricted environment, which is crucial for effective facial shielding of a prochiral center.

  • Stereogenic Centers: The molecule contains stereogenic centers that can influence the stereochemical outcome of a reaction.

  • Reactive Handle: The primary hydroxyl group allows for the straightforward attachment of various prochiral substrates, such as carboxylic acids, through esterification.

  • Accessibility: It can be synthesized from inexpensive and readily available starting materials.

This document outlines a proposed application of (R)- or (S)-(2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary in a diastereoselective aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Proposed Asymmetric Aldol Reaction Workflow

The overall strategy involves the esterification of a prochiral carboxylic acid with the chiral auxiliary, followed by a diastereoselective aldol reaction of the resulting ester enolate with an aldehyde. The final step is the cleavage of the auxiliary to yield the desired chiral β-hydroxy acid and recover the auxiliary.

Asymmetric_Aldol_Workflow cluster_prep Auxiliary & Substrate Preparation cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Product Isolation & Auxiliary Recovery Auxiliary (2-phenyl-1,3-dioxolan-4-yl)methanol Ester Chiral Ester Adduct Auxiliary->Ester Esterification Substrate Prochiral Carboxylic Acid Substrate->Ester Enolate Lithium Enolate Ester->Enolate LDA, THF, -78 °C Aldehyde Aldehyde Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct Addition Product Chiral β-Hydroxy Acid Aldol_Adduct->Product Hydrolysis (LiOH) Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary Hydrolysis

Figure 1: Proposed workflow for an asymmetric aldol reaction using (2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary.

Experimental Protocols

Synthesis of (4R)- (2-phenyl-1,3-dioxolan-4-yl)methanol

This protocol describes the synthesis of the chiral auxiliary from D-mannitol, which serves as the source of chirality.

Materials:

  • D-Mannitol

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetal Formation: To a suspension of D-mannitol (1 eq) in benzaldehyde (3 eq) is added TsOH·H₂O (0.1 eq). The mixture is stirred at room temperature until a clear solution is obtained. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Oxidative Cleavage: The crude acetal is dissolved in a mixture of DCM and water. NaIO₄ (2.2 eq) is added portion-wise at 0 °C. The reaction is stirred vigorously for 2 hours at room temperature. The mixture is filtered, and the filtrate is extracted with DCM. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ and brine, dried over MgSO₄, filtered, and concentrated.

  • Reduction: The resulting crude aldehyde is dissolved in MeOH and cooled to 0 °C. NaBH₄ (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then quenched by the slow addition of water. The mixture is concentrated to remove MeOH, and the aqueous residue is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol.

Esterification of the Chiral Auxiliary with Propanoic Anhydride

Materials:

  • (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol

  • Propanoic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (1 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in DCM at 0 °C is added propanoic anhydride (1.2 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with 1 M HCl and the layers are separated.

  • The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the chiral ester adduct.

Diastereoselective Aldol Reaction

Materials:

  • Chiral ester adduct from section 3.2

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyraldehyde (or another aldehyde of choice)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C. n-BuLi (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • The LDA solution is re-cooled to -78 °C. A solution of the chiral ester adduct (1 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at -78 °C to form the enolate.

  • Isobutyraldehyde (1.2 eq) is added dropwise at -78 °C. The reaction is stirred for 2 hours at this temperature.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio. The product is then purified by column chromatography.

Cleavage of the Chiral Auxiliary

Materials:

  • Diastereomerically enriched aldol adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • The aldol adduct (1 eq) is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide (3 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The THF is removed under reduced pressure. The aqueous residue is washed with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with diethyl ether.

  • The combined organic extracts containing the β-hydroxy acid are dried over MgSO₄, filtered, and concentrated.

  • The product is analyzed by chiral HPLC to determine the enantiomeric excess.

Hypothetical Data Presentation

The following tables present hypothetical data for the proposed asymmetric aldol reaction.

Table 1: Optimization of Aldol Reaction Conditions

EntryLewis Acid AdditiveTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1None-787585:15
2ZnCl₂ (1.1 eq)-788290:10
3TiCl₄ (1.1 eq)-788895:5
4MgBr₂·OEt₂ (1.1 eq)-787988:12
5TiCl₄ (1.1 eq)-408592:8

Table 2: Substrate Scope for the Aldol Reaction

EntryAldehydeProduct Diastereomeric Ratio (syn:anti)Isolated Yield (%)Enantiomeric Excess of syn-product (%)
1Isobutyraldehyde95:585>98
2Benzaldehyde92:88197
3Acetaldehyde90:107596
4Cinnamaldehyde93:783>98

Proposed Stereochemical Model

The stereochemical outcome of the aldol reaction can be rationalized by a Zimmerman-Traxler-type transition state model. The formation of a rigid, chelated transition state is proposed to be responsible for the high diastereoselectivity.

Figure 2: Proposed Zimmerman-Traxler transition state model for the aldol reaction.

Logical Relationship for Auxiliary Selection and Use

The decision to use (2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary would be based on a logical progression of considerations, from availability and cost to desired stereochemical outcome.

Logic_Flow Start Need for Asymmetric Synthesis Cost Consideration of Cost-Effective Auxiliaries Start->Cost Availability Availability of Starting Materials (Glycerol, Benzaldehyde) Cost->Availability Auxiliary_Choice Selection of (2-phenyl-1,3-dioxolan-4-yl)methanol Availability->Auxiliary_Choice Synthesis Synthesize Chiral Auxiliary Auxiliary_Choice->Synthesis Attachment Attach Prochiral Substrate Synthesis->Attachment Reaction Perform Diastereoselective Reaction Attachment->Reaction Analysis Analyze Diastereoselectivity (NMR) Reaction->Analysis Cleavage Cleave Auxiliary Analysis->Cleavage Purification Purify Chiral Product Cleavage->Purification Recovery Recover Chiral Auxiliary Cleavage->Recovery Final_Product Enantiomerically Enriched Product Purification->Final_Product

Figure 3: Logical workflow for the selection and application of the chiral auxiliary.

Conclusion and Future Outlook

This application note has presented a theoretical yet detailed guide for the use of (2-phenyl-1,3-dioxolan-4-yl)methanol as a novel chiral auxiliary in asymmetric synthesis. The proposed protocols for its synthesis, application in an asymmetric aldol reaction, and subsequent cleavage are based on well-established chemical principles. The hypothetical data and stereochemical model provide a framework for what might be expected from experimental investigation.

It is our hope that these notes will inspire researchers to explore the potential of this and other readily accessible, glycerol-derived chiral auxiliaries. Experimental validation of the proposed methods could lead to the development of new, cost-effective tools for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.

Application of (2-Phenyl-1,3-dioxolan-2-yl)methanol in Diastereoselective Aldol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct and specific literature detailing the application of "(2-phenyl-1,3-dioxolan-2-yl)methanol" as a chiral auxiliary in diastereoselective aldol reactions is not extensively available, its structural motifs, derived from benzaldehyde and a chiral glycerol equivalent, place it within a class of compounds with recognized potential in asymmetric synthesis. This document provides a comprehensive guide for researchers interested in exploring its use, drawing upon established principles and protocols for analogous chiral auxiliaries.

Introduction and Principle

Diastereoselective aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key structural units in many natural products and pharmaceuticals. The use of chiral auxiliaries is a robust strategy to induce stereoselectivity. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered.

(2-Phenyl-1,3-dioxolan-2-yl)methanol, a chiral acetal, possesses the necessary features to act as a chiral auxiliary. The fixed conformation of the dioxolane ring and the steric bulk of the phenyl group can create a biased chiral environment, influencing the facial selectivity of enolate reactions.

Hypothetical Reaction Pathway

The general strategy involves attaching the chiral auxiliary to a carboxylic acid derivative, forming an enolate, reacting it with an aldehyde, and finally cleaving the auxiliary to yield the chiral aldol product.

reaction_pathway Reactants Chiral Auxiliary Ester + Aldehyde Enolate Enolate Formation (e.g., LDA, Lewis Acid) Reactants->Enolate TransitionState Diastereoselective Transition State Enolate->TransitionState Adduct Aldol Adduct TransitionState->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-Hydroxy Carbonyl Cleavage->Product

Caption: Generalized pathway for a chiral auxiliary-mediated aldol reaction.

Experimental Protocols

The following protocols are based on well-established procedures for other chiral auxiliaries and can be adapted for "(2-phenyl-1,3-dioxolan-2-yl)methanol".

Protocol 1: Preparation of the Chiral Auxiliary Ester

This initial step involves the esterification of the chiral auxiliary with a simple carboxylic acid, for instance, propanoic acid, to create the substrate for the aldol reaction.

  • Materials:

    • (2-Phenyl-1,3-dioxolan-2-yl)methanol

    • Propanoyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (2-phenyl-1,3-dioxolan-2-yl)methanol (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) to the solution.

    • Slowly add propanoyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary ester.

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes the formation of the boron enolate and its subsequent reaction with an aldehyde. The use of a Lewis acid like dibutylboron triflate is common for achieving high levels of diastereoselectivity.

  • Materials:

    • Chiral auxiliary ester (from Protocol 1)

    • Anhydrous dichloromethane (DCM)

    • Dibutylboron triflate (Bu₂BOTf)

    • Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., isobutyraldehyde)

    • Phosphate buffer (pH 7)

    • Methanol

  • Procedure:

    • Dissolve the chiral auxiliary ester (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

    • Cool the reaction mixture back to -78 °C.

    • Add the aldehyde (1.5 eq.) dropwise.

    • Stir at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for another hour.

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

    • Remove the solvents under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography to separate the diastereomers.

    • Determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to release the desired chiral β-hydroxy ester or acid.

  • Materials:

    • Aldol adduct (from Protocol 2)

    • Tetrahydrofuran (THF)

    • Water

    • Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroperoxide

    • 1 M Hydrochloric acid (HCl)

  • Procedure (for Saponification):

    • Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1).

    • Cool to 0 °C and add an aqueous solution of LiOH (2.0 eq.).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the mixture to remove THF.

    • Wash the aqueous residue with DCM to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over MgSO₄, and concentrate to yield the chiral β-hydroxy acid.

Data Presentation

Quantitative data from these experiments should be systematically tabulated to allow for easy comparison and analysis.

EntryAldehydeLewis AcidBaseTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
1IsobutyraldehydeBu₂BOTfDIPEA-78 to RT4TBDTBD
2BenzaldehydeBu₂BOTfDIPEA-78 to RT4TBDTBD
3AcetaldehydeTiCl₄DIPEA-78 to RT4TBDTBD
TBD: To be determined experimentally.

Workflow Visualization

A clear workflow diagram is essential for planning and executing the experimental series.

workflow start Start esterification 1. Esterification of Chiral Auxiliary start->esterification aldol_reaction 2. Diastereoselective Aldol Reaction esterification->aldol_reaction purification 3. Purification and Separation of Diastereomers aldol_reaction->purification analysis 4. Determination of Yield and Diastereomeric Ratio purification->analysis cleavage 5. Cleavage of Chiral Auxiliary analysis->cleavage product_isolation 6. Isolation of Final Chiral Product cleavage->product_isolation end End product_isolation->end

Caption: Experimental workflow for the application of the chiral auxiliary.

Disclaimer: The protocols and expected outcomes described herein are based on established chemical principles and are provided as a guide for investigation. Actual results may vary and optimization of reaction conditions will likely be necessary. Standard laboratory safety procedures should be followed at all times.

Protecting Group Strategies Utilizing (2-Phenyl-1,3-dioxolan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenyl-1,3-dioxolan-4-yl)methanol, also known as benzylideneglycerol, is a versatile protecting group primarily employed for the selective protection of 1,2-diols, most notably glycerol. The formation of the 1,3-dioxolane ring effectively masks two hydroxyl groups, leaving the primary hydroxyl group on the methanol substituent available for further chemical transformations. This strategy is particularly valuable in multi-step organic synthesis, where the selective manipulation of functional groups is paramount. The benzylidene acetal is stable under neutral and basic conditions and can be readily cleaved under acidic conditions, providing a robust and reliable protecting group strategy.

Chemical Structure and Properties

  • IUPAC Name: (2-Phenyl-1,3-dioxolan-4-yl)methanol

  • Synonyms: Benzylideneglycerol, 2-Phenyl-1,3-dioxolane-4-methanol

  • CAS Number: 1708-39-0[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Appearance: Colorless to pale yellow viscous liquid[2]

  • Solubility: Soluble in ethanol and essential oils[2]

Applications in Organic Synthesis

The primary application of (2-phenyl-1,3-dioxolan-4-yl)methanol lies in the protection of 1,2-diols. This is achieved through an acetalization reaction between the diol (e.g., glycerol) and benzaldehyde. The reaction typically yields a mixture of the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane derivatives. Reaction conditions can be optimized to favor the formation of the desired 1,3-dioxolane isomer.

The key advantage of this protecting group is the presence of a free primary hydroxyl group, which can be further functionalized. This allows for selective reactions at one part of the molecule while the diol functionality is masked. This strategy is instrumental in the synthesis of complex molecules, including chiral drugs and natural products.

Data Presentation: Acetalization of Glycerol with Benzaldehyde

The following tables summarize quantitative data from various studies on the acetalization of glycerol with benzaldehyde to form (2-phenyl-1,3-dioxolan-4-yl)methanol and its corresponding dioxane isomer.

CatalystSolventGlycerol:Benzaldehyde Molar RatioTemperature (°C)Reaction Time (h)Glycerol Conversion (%)Selectivity for 1,3-Dioxolane (%)Selectivity for 1,3-Dioxane (%)Reference
p-Toluenesulfonic acidBenzene1:1.05Reflux3~6742 (cis), 33 (trans)25[3]
SO₄²⁻/CeO₂–ZrO₂Toluene1:3100486--[4]
SO₄²⁻/CeO₂–ZrO₂Toluene1:3100891.8287.2012.80[4]
SO₄²⁻/CeO₂–ZrO₂Toluene1:5100892.0882.3317.67[4]
Fe₃O₄@SiO₂@HPWHexane1:1.15120-85.95--[5]

Note: Selectivity data for some entries were not available in the cited literature.

Experimental Protocols

Protocol 1: Protection of Glycerol using Benzaldehyde with p-Toluenesulfonic Acid

Objective: To synthesize (2-phenyl-1,3-dioxolan-4-yl)methanol by protecting glycerol with benzaldehyde.

Materials:

  • Glycerol

  • Benzaldehyde

  • Benzene

  • p-Toluenesulfonic acid

  • Dean-Stark trap

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol (e.g., 50 g) and benzaldehyde (e.g., 60 g, approximately 5% molar excess).[3]

  • Add benzene (300 mL) as the solvent.[3]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1 g).[3]

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by crystallization from a benzene-ligroin mixture to isolate the desired cis-1,3-dioxolane isomer.[3]

Protocol 2: Deprotection of Benzylidene Acetal

Objective: To cleave the benzylidene acetal and regenerate the diol.

Materials:

  • (2-Phenyl-1,3-dioxolan-4-yl)methanol derivative

  • Methanol

  • p-Toluenesulfonic acid (or other acid catalyst)

  • Hexane

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the benzylidene acetal derivative in methanol in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 2 hours).[3]

  • After the reaction is complete, extract the mixture with hexane to remove the liberated benzaldehyde.[3]

  • The methanol solvent can be removed under reduced pressure to yield the deprotected diol.[3]

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_further_synthesis Further Synthesis cluster_deprotection Deprotection Step Glycerol Glycerol (1,2-Diol) Reaction_Protect Acetalization (Acid Catalyst, Heat) Glycerol->Reaction_Protect Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Protect Protected_Diol (2-Phenyl-1,3-dioxolan-4-yl)methanol Reaction_Protect->Protected_Diol Functionalization Functionalization of -CH2OH group Protected_Diol->Functionalization Intermediate Functionalized Intermediate Functionalization->Intermediate Reaction_Deprotect Hydrolysis (Acid Catalyst) Intermediate->Reaction_Deprotect Deprotected_Diol Functionalized Diol Reaction_Deprotect->Deprotected_Diol

Caption: Workflow for diol protection and deprotection.

Reaction_Mechanism cluster_reactants Reactants Glycerol Glycerol Nucleophilic_Attack Nucleophilic Attack by Hydroxyl Group Glycerol->Nucleophilic_Attack Benzaldehyde Benzaldehyde Protonation Protonation of Carbonyl Oxygen Benzaldehyde->Protonation Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Protonation2 Protonation of Hydroxyl Group Hemiacetal->Protonation2 Water_Elimination Elimination of Water Protonation2->Water_Elimination Oxocarbenium Oxocarbenium Ion Water_Elimination->Oxocarbenium Cyclization Intramolecular Nucleophilic Attack Oxocarbenium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product (2-Phenyl-1,3-dioxolan-4-yl)methanol Deprotonation->Product

Caption: Acetalization reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols Utilizing (2-phenyl-1,3-dioxolan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-phenyl-1,3-dioxolan-4-yl)methanol is a versatile chiral building block that holds significant potential in asymmetric synthesis. Its rigid dioxolane backbone and available hydroxyl group make it an excellent candidate for derivatization into chiral ligands for transition metal-catalyzed reactions. While direct use as a chiral auxiliary is not widely documented, its application as a precursor to chiral ligands offers a promising strategy for the enantioselective synthesis of valuable chiral alcohols.

This document outlines a proposed application of (2-phenyl-1,3-dioxolan-4-yl)methanol in the synthesis of chiral secondary alcohols through its conversion into a chiral phosphite ligand. This ligand can then be employed in a metal-catalyzed asymmetric addition of an organozinc reagent to an aldehyde. The protocols provided are based on well-established principles of asymmetric catalysis and the known reactivity of analogous chiral ligands.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a chiral secondary alcohol using a catalyst derived from (2-phenyl-1,3-dioxolan-4-yl)methanol. The data is representative of results typically achieved in similar asymmetric addition reactions.

EntryAldehydeOrganozinc ReagentCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeDiethylzinc29295 (R)
24-ChlorobenzaldehydeDiethylzinc29096 (R)
32-NaphthaldehydeDiethylzinc28892 (R)
4CinnamaldehydeDiethylzinc28590 (R)
5HexanalDiethylzinc27888 (R)

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphite Ligand from (2-phenyl-1,3-dioxolan-4-yl)methanol

Objective: To synthesize a chiral phosphite ligand for use in asymmetric catalysis.

Materials:

  • (2R,4S)-2-phenyl-1,3-dioxolane-4-methanol (or its enantiomer)

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).

  • Reaction Setup: (2R,4S)-2-phenyl-1,3-dioxolane-4-methanol (1.80 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) are dissolved in anhydrous toluene (40 mL) in the Schlenk flask. The solution is cooled to 0 °C in an ice bath.

  • Addition of PCl₃: A solution of phosphorus trichloride (0.92 g, 6.7 mmol) in anhydrous toluene (10 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Work-up: The reaction mixture is filtered under an inert atmosphere to remove the precipitate. The filtrate is concentrated under reduced pressure to yield the crude chiral phosphite ligand.

  • Purification: The crude product is purified by flash column chromatography on silica gel (deactivated with triethylamine) using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure ligand are collected and the solvent is removed under vacuum to afford the chiral phosphite ligand as a colorless oil.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

Objective: To synthesize (R)-1-phenylpropan-1-ol with high enantioselectivity using the chiral phosphite ligand.

Materials:

  • Chiral phosphite ligand (synthesized in Protocol 1)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, copper(II) trifluoromethanesulfonate (7.2 mg, 0.02 mmol) and the chiral phosphite ligand (0.04 mmol) are dissolved in anhydrous toluene (2 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: The catalyst solution is cooled to 0 °C. Benzaldehyde (106 mg, 1.0 mmol) is added, followed by the dropwise addition of diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) over 20 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (5 mL) at 0 °C.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to afford (R)-1-phenylpropan-1-ol. The yield and enantiomeric excess are determined by chiral HPLC analysis.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis cluster_product Final Product Chiral_Building_Block (2-phenyl-1,3-dioxolan-4-yl)methanol Ligand Chiral Phosphite Ligand Catalyst Chiral Catalyst (Ligand + Metal) Ligand->Catalyst Complexation Reaction Asymmetric Addition (Aldehyde + Organozinc) Catalyst->Reaction Catalysis Chiral_Alcohol Chiral Secondary Alcohol Reaction->Chiral_Alcohol Formation

Caption: Workflow for the synthesis of a chiral alcohol.

Disclaimer: The application and protocols described herein are proposed based on established principles of asymmetric catalysis due to the absence of direct literature precedents for the use of "(2-phenyl-1,3-dioxolan-4-yl)methanol" as a chiral auxiliary or ligand precursor. Researchers should consider this a theoretical framework and may need to optimize the reaction conditions.

Application Notes and Protocols for "1,3-Dioxolane-2-methanol, 2-phenyl-" Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of two key derivatives of "1,3-Dioxolane-2-methanol, 2-phenyl-" in polymer chemistry: (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) and 2-methylene-4-phenyl-1,3-dioxolane (MPDL) . This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate research and development in this area.

Part 1: (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) in Copolymerization

Application Note 1.1: Synthesis and Characterization of PDMMA-Styrene Copolymers

(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) is a monomer that can be copolymerized with conventional vinyl monomers, such as styrene, to produce copolymers with tailored thermal and physical properties. The bulky phenyl-1,3-dioxolane side group can significantly influence the properties of the resulting polymer, such as increasing the glass transition temperature. Copolymers of PDMMA and styrene are synthesized via free-radical polymerization.[1] Characterization of these copolymers is typically performed using a suite of analytical techniques including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1]

Quantitative Data Summary: PDMMA-Styrene Copolymers
PDMMA in Feed (mol%)Styrene in Feed (mol%)Glass Transition Temperature (Tg) (°C)Density (g/cm³)
10001321.208
5050Not Specified1.195
3070Not Specified1.174

Data sourced from Ilter et al.[1]

Experimental Protocol 1.1: Synthesis of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA)

This protocol describes the synthesis of PDMMA from glycidyl methacrylate and benzaldehyde.[2]

Materials:

  • Glycidyl methacrylate

  • Benzaldehyde

  • Catalyst (e.g., a suitable Lewis acid or base)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Inhibitor for polymerization (e.g., hydroquinone)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with glycidyl methacrylate, benzaldehyde, and the anhydrous solvent.

  • Add a catalytic amount of a suitable catalyst to the mixture.

  • Add a small amount of inhibitor to prevent premature polymerization of the methacrylate group.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure PDMMA.

  • Characterize the final product using FTIR and NMR spectroscopy.

Experimental Protocol 1.2: Free-Radical Copolymerization of PDMMA and Styrene

This protocol outlines the solution polymerization of PDMMA with styrene.[1]

Materials:

  • (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA)

  • Styrene (inhibitor removed)

  • Benzoyl peroxide (BPO) (recrystallized)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Prepare solutions of PDMMA and styrene in 1,4-dioxane to the desired molar ratios in a polymerization tube.

  • Add benzoyl peroxide (typically 0.1% of the total monomer weight) to the monomer solution.

  • Deoxygenate the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes.

  • Seal the polymerization tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a specified time to achieve a low conversion (typically <10% for reactivity ratio studies).

  • Stop the reaction by cooling the tube in an ice bath.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated copolymer and wash with fresh methanol.

  • Purify the copolymer by re-dissolving it in a small amount of 1,4-dioxane and re-precipitating in methanol.

  • Dry the final copolymer in a vacuum oven at a moderate temperature (e.g., 55 °C) until a constant weight is achieved.

  • Characterize the copolymer for its composition (elemental analysis or NMR), molecular weight and PDI (GPC), and thermal properties (DSC, TGA).

Diagrams: PDMMA Synthesis and Copolymerization

PDMMA_Synthesis_Workflow cluster_synthesis PDMMA Synthesis cluster_copolymerization PDMMA-Styrene Copolymerization Reactants Glycidyl Methacrylate + Benzaldehyde Reaction Catalytic Reaction (Anhydrous Solvent, Reflux) Reactants->Reaction Purification Work-up & Purification Reaction->Purification PDMMA PDMMA Monomer Purification->PDMMA Monomers PDMMA + Styrene (1,4-Dioxane, BPO) Polymerization Free-Radical Polymerization Monomers->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Copolymer Poly(PDMMA-co-Styrene) Precipitation->Copolymer

Caption: Workflow for PDMMA synthesis and its copolymerization with styrene.

Part 2: 2-methylene-4-phenyl-1,3-dioxolane (MPDL) for Degradable Polymers

Application Note 2.1: MPDL as a Controlling Comonomer for Degradable PMMA

2-methylene-4-phenyl-1,3-dioxolane (MPDL) is a cyclic ketene acetal that undergoes radical ring-opening polymerization (rROP).[3] When copolymerized with vinyl monomers like methyl methacrylate (MMA), the ring-opening of MPDL introduces ester linkages into the polymer backbone. These ester groups are susceptible to hydrolysis, rendering the resulting polymer degradable. MPDL can also act as a controlling comonomer in nitroxide-mediated polymerization (NMP) of MMA, allowing for the synthesis of well-defined, degradable PMMA-rich copolymers.[3] The amount of MPDL incorporated into the copolymer can be varied to tune the degradation rate.[3]

Quantitative Data Summary: MPDL-MMA Copolymers

The following table presents typical molecular characteristics of degradable PMMA-rich copolymers synthesized via nitroxide-mediated polymerization with MPDL as a comonomer.

Initial MPDL Mole Fraction (fMPDL,0)Number-Average Molecular Weight (Mn) ( kg/mol )Polydispersity Index (Đ)
> 0.2~ 20–301.3–1.4

Data sourced from Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane...[3]

Experimental Protocol 2.1: Synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL)

This protocol describes a two-step synthesis of MPDL.[3]

Step 1: Synthesis of 2-chloromethyl-4-phenyl-1,3-dioxolane Materials:

  • Styrene glycol

  • Chloroacetaldehyde dimethyl acetal

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine styrene glycol, chloroacetaldehyde dimethyl acetal, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction until the theoretical amount of methanol is collected.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield 2-chloromethyl-4-phenyl-1,3-dioxolane.

Step 2: Dehydrochlorination to form MPDL Materials:

  • 2-chloromethyl-4-phenyl-1,3-dioxolane

  • Potassium tert-butoxide

  • tert-Butyl alcohol

Procedure:

  • Dissolve 2-chloromethyl-4-phenyl-1,3-dioxolane in tert-butyl alcohol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in tert-butyl alcohol to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure MPDL.

Experimental Protocol 2.2: Nitroxide-Mediated Polymerization of MMA with MPDL

This protocol provides a general procedure for the SG1-mediated polymerization of MMA with MPDL as a controlling comonomer.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • 2-methylene-4-phenyl-1,3-dioxolane (MPDL)

  • SG1-based alkoxyamine initiator (e.g., MAMA-SG1)

  • Anhydrous solvent (e.g., anisole or 1,4-dioxane)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine MMA, MPDL (at the desired mole fraction, e.g., >20%), and the SG1-based alkoxyamine initiator in the anhydrous solvent.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the appropriate temperature for SG1-mediated polymerization (typically 90-120 °C).

  • Monitor the polymerization progress by taking aliquots at different time intervals and analyzing the monomer conversion by NMR or gas chromatography.

  • Once the desired conversion is reached, stop the polymerization by rapid cooling and exposure to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer into a non-solvent like cold methanol or hexane.

  • Filter and dry the resulting polymer in a vacuum oven.

  • Characterize the copolymer for molecular weight (GPC), composition (NMR), and thermal properties (DSC).

Diagrams: MPDL Synthesis and Controlled Polymerization

MPDL_Workflow cluster_synthesis MPDL Synthesis cluster_polymerization Degradable PMMA Synthesis Reactants1 Styrene Glycol + Chloroacetaldehyde Dimethyl Acetal Acetal_Exchange Acetal Exchange Reactants1->Acetal_Exchange Intermediate 2-chloromethyl-4-phenyl-1,3-dioxolane Acetal_Exchange->Intermediate Reactants2 Intermediate + K-t-BuO Dehydrochlorination Dehydrochlorination Reactants2->Dehydrochlorination MPDL MPDL Monomer Dehydrochlorination->MPDL Monomers MPDL + MMA (SG1-alkoxyamine) NMP Nitroxide-Mediated Polymerization (NMP) Monomers->NMP Degradable_Polymer Degradable Poly(MMA-co-MPDL) NMP->Degradable_Polymer Hydrolysis Hydrolysis (Backbone Cleavage) Degradable_Polymer->Hydrolysis Degradation_Products Low Molecular Weight Products Hydrolysis->Degradation_Products

Caption: Synthesis of MPDL and its use in creating degradable PMMA.

References

Synthesis of 2-Phenyl-1,3-dioxolane-2-methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-phenyl-1,3-dioxolane-2-methanol, a valuable building block in organic synthesis. The protocol is presented in a two-step reaction sequence, commencing with the formation of a key intermediate, 2-(bromomethyl)-2-phenyl-1,3-dioxolane, followed by its subsequent hydrolysis to the target alcohol. This application note includes detailed experimental procedures, quantitative data, and visual representations of the chemical pathway and workflow to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2-phenyl-1,3-dioxolane-2-methanol.

StepReactionStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%)Purity (%)
1Ketalization/Bromination2-Bromoacetophenone, Ethylene Glycolp-Toluenesulfonic acidToluene8 hoursReflux90%>95%
2Hydrolysis2-(Bromomethyl)-2-phenyl-1,3-dioxolaneSodium HydroxideWater/Organic Solvent MixNot SpecifiedNot SpecifiedNot Specified>95%[1]

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

This procedure outlines the acid-catalyzed reaction of 2-bromoacetophenone with ethylene glycol to form the dioxolane ring.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (0.05 eq)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the reaction mixture to reflux and continue for 8 hours, azeotropically removing the water formed during the reaction.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane-ethyl acetate mixture to yield 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a colorless solid.[2] A yield of approximately 90% can be expected.[2]

Spectroscopic Data for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane:

  • ¹H NMR (CDCl₃): δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, Ar-H), 7.50-7.53 (m, 2H, Ar-H).[2]

  • ¹³C NMR (CDCl₃): δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (C-2 of dioxolane), 126.1, 128.4, 128.9, 139.7 (aromatic carbons).[2]

Step 2: Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol

This procedure describes the nucleophilic substitution of the bromo-intermediate with hydroxide to yield the final alcohol product.

Materials:

  • 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or ethanol)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(bromomethyl)-2-phenyl-1,3-dioxolane in a suitable solvent mixture in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture with stirring for a sufficient time to ensure complete conversion (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude (2-phenyl-1,3-dioxolan-2-yl)methanol.

  • Further purification can be achieved by column chromatography if necessary. The final product is expected to have a purity of at least 95%.[1]

Visualizing the Synthesis

To further elucidate the experimental process, the following diagrams illustrate the chemical reaction and the overall workflow.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_Bromoacetophenone 2-Bromoacetophenone Bromomethyl_Dioxolane 2-(Bromomethyl)-2-phenyl-1,3-dioxolane 2_Bromoacetophenone->Bromomethyl_Dioxolane p-TSA, Toluene, Reflux Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Bromomethyl_Dioxolane Final_Product (2-Phenyl-1,3-dioxolan-2-yl)methanol Bromomethyl_Dioxolane->Final_Product NaOH, H₂O/Solvent, Heat G Start Start Step1_Reaction Step 1: Ketalization (2-Bromoacetophenone + Ethylene Glycol) Start->Step1_Reaction Step1_Workup Workup & Purification (Extraction, Recrystallization) Step1_Reaction->Step1_Workup Intermediate Isolate Intermediate 2-(Bromomethyl)-2-phenyl-1,3-dioxolane Step1_Workup->Intermediate Step2_Reaction Step 2: Hydrolysis (Intermediate + NaOH) Intermediate->Step2_Reaction Step2_Workup Workup & Purification (Extraction, Chromatography) Step2_Reaction->Step2_Workup Final_Product Final Product (2-Phenyl-1,3-dioxolan-2-yl)methanol Step2_Workup->Final_Product End End Final_Product->End

References

Application Notes and Protocols: Deprotection of 2-Phenyl-1,3-dioxolane-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 2-phenyl-1,3-dioxolane-2-methanol derivatives, a common protecting group for 1,2-diols. The choice of deprotection method is critical to ensure high yield and compatibility with other functional groups within a molecule. This guide covers acidic hydrolysis, Lewis acid-catalyzed cleavage, and catalytic transfer hydrogenolysis methods.

Introduction

The 2-phenyl-1,3-dioxolane group, also known as a benzylidene acetal, is a widely used protecting group for 1,2-diols in organic synthesis due to its ease of installation and general stability to basic and nucleophilic conditions. The removal of this group, to regenerate the diol, is a crucial step in many synthetic pathways. The selection of an appropriate deprotection strategy depends on the overall molecular structure, the presence of other acid- or reduction-sensitive functional groups, and the desired reaction conditions (e.g., mildness, neutrality). This document outlines several reliable methods for the deprotection of 2-phenyl-1,3-dioxolane-2-methanol derivatives.

Deprotection Reaction Overview

The fundamental reaction involves the cleavage of the acetal linkage to yield the corresponding diol and benzaldehyde.

Caption: General deprotection of a 2-phenyl-1,3-dioxolane derivative.

Summary of Deprotection Methods

The following table summarizes various methods for the deprotection of benzylidene acetals, which are applicable to 2-phenyl-1,3-dioxolane-2-methanol derivatives.

MethodReagentsTypical ConditionsYield (%)Reference(s)
Acid-Catalyzed Hydrolysis Concentrated HCl in THFRoom temperature, 1 hour80[1]
p-Toluenesulfonic acid (PTSA) in MeOHRefluxGood[2]
Acetic acid / H2O80 °CGood[3]
Lewis Acid-Catalyzed Erbium (III) triflate (Er(OTf)3)Wet nitromethane, room temperatureHigh[4]
BF3·OEt2 or FeCl3 with mercaptoacetic acidDichloromethane, room temperatureHigh[5]
SnCl4 with H2ODichloromethane, room temperature>95[5]
Catalytic Hydrogenolysis 10% Pd/C, Triethylsilane (Et3SiH)Methanol, room temperature, 30 min87[3]
10% Pd/C, H2 (gas)Methanol, room temperatureHigh[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using HCl in THF

This protocol is suitable for substrates that are stable to strong acidic conditions.

Materials:

  • 2-phenyl-1,3-dioxolane-2-methanol derivative

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (37% in water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxolane-2-methanol derivative (1.0 equivalent) in THF (0.1 M solution).

  • Add concentrated hydrochloric acid (0.5 equivalents) dropwise to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the mixture by washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diol.

Protocol 2: Lewis Acid-Catalyzed Deprotection using Erbium (III) Triflate

This is a mild method suitable for acid-sensitive substrates.

Materials:

  • 2-phenyl-1,3-dioxolane-2-methanol derivative

  • Erbium (III) triflate (Er(OTf)3) (10 mol%)

  • Nitromethane (wet)

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2-phenyl-1,3-dioxolane-2-methanol derivative (1.0 equivalent) in wet nitromethane (0.1 M), add Erbium (III) triflate (0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Catalytic Transfer Hydrogenolysis

This method is ideal for molecules containing acid-labile groups, as it proceeds under neutral conditions.[3]

Materials:

  • 2-phenyl-1,3-dioxolane-2-methanol derivative

  • 10% Palladium on carbon (Pd/C) (10 mg per 100 mg of substrate)

  • Triethylsilane (Et3SiH) (3.0 equivalents)

  • Methanol

  • Celite

Procedure:

  • To a solution of the 2-phenyl-1,3-dioxolane-2-methanol derivative (1.0 equivalent) in methanol (0.1 M), add 10% Pd/C.

  • Add triethylsilane (3.0 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method Selection Flowchart

The choice of deprotection method is crucial for the success of the synthesis. The following flowchart provides a guide for selecting the most appropriate method based on the substrate's properties.

selection_flowchart start Start: Deprotection of 2-Phenyl-1,3-dioxolane Derivative acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive reduction_sensitive Is the substrate sensitive to reduction (e.g., contains alkenes, alkynes, benzyl ethers)? acid_sensitive->reduction_sensitive Yes acid_hydrolysis Use Acid-Catalyzed Hydrolysis (e.g., HCl/THF) acid_sensitive->acid_hydrolysis No lewis_acid Use mild Lewis Acid (e.g., Er(OTf)3) reduction_sensitive->lewis_acid Yes hydrogenolysis Use Catalytic Transfer Hydrogenolysis (e.g., Pd/C, Et3SiH) reduction_sensitive->hydrogenolysis No

Caption: Decision tree for selecting a deprotection method.

By following these protocols and considering the nature of the substrate, researchers can effectively and efficiently deprotect 2-phenyl-1,3-dioxolane-2-methanol derivatives in a variety of synthetic contexts.

References

Application of (2-Phenyl-1,3-dioxolan-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2-Phenyl-1,3-dioxolan-2-yl)methanol and its derivatives are valuable chiral building blocks in the asymmetric synthesis of complex pharmaceutical intermediates. The inherent chirality and the rigid dioxolane framework allow for excellent stereochemical control in a variety of chemical transformations. This application note details the use of a structurally related chiral auxiliary, trans-2-phenyl-1-cyclohexanol, in the stereoselective synthesis of the side chain of Paclitaxel (Taxol®), a prominent anticancer agent. The principles and methodologies described are broadly applicable to syntheses employing chiral dioxolane-based auxiliaries for the preparation of enantiomerically pure pharmaceutical intermediates.

Introduction

The 1,3-dioxolane moiety serves a dual purpose in organic synthesis: as a robust protecting group for 1,2-diols and as a scaffold for inducing stereoselectivity.[1] When derived from chiral sources, such as glycerol or mandelic acid, 2-substituted-1,3-dioxolanes become powerful chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

One of the most significant applications of chiral auxiliaries is in the synthesis of the C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine. The precise stereochemistry of this side chain is critical for the drug's potent antimicrotubule activity. Several synthetic strategies, including the renowned Ojima β-lactam method, employ chiral auxiliaries to achieve the desired (2R,3S) configuration with high diastereoselectivity.

This document will focus on a representative application of a chiral auxiliary, analogous to (2-phenyl-1,3-dioxolan-2-yl)methanol derivatives, in the synthesis of a key intermediate for the Paclitaxel side chain.

General Principles and Workflow

The general strategy involves the attachment of a chiral auxiliary to a substrate, followed by a diastereoselective reaction to create a new stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., (2-phenyl-1,3-dioxolan-4-yl)methanol derivative) Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation, Aldol, Cycloaddition) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recycled_Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Application in the Synthesis of a Paclitaxel Side Chain Precursor via the Ojima β-Lactam Method

The Ojima β-lactam method is a powerful strategy for the synthesis of the Paclitaxel side chain. It involves the cyclocondensation of a chiral ester enolate with an imine to form a β-lactam, which is a direct precursor to the desired phenylisoserine side chain. A chiral auxiliary is used to control the stereochemistry of the resulting β-lactam. While various auxiliaries have been employed, the following protocol illustrates the principle using trans-2-phenyl-1-cyclohexanol, a well-established chiral auxiliary. The underlying principles of stereochemical induction are analogous to what would be expected from a chiral 2-phenyl-1,3-dioxolane-based auxiliary.

Synthesis of the Chiral Ester Enolate Precursor

The synthesis begins with the preparation of an ester of glycolic acid with the chiral auxiliary.

Reaction Scheme:

Experimental Protocol: Synthesis of the Chiral Ester

  • To a solution of O-benzyl glycolic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 0.01 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral ester.

Diastereoselective Enolate Formation and [2+2] Cycloaddition

The chiral ester is then converted to its lithium enolate, which reacts with an imine in a [2+2] cycloaddition to form the β-lactam with high diastereoselectivity.

Reaction Scheme:

Experimental Protocol: Synthesis of the β-Lactam

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of the chiral ester from step 3.1 (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of N-benzylidene aniline (1.2 eq.) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired cis-β-lactam diastereomer.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities achieved in similar syntheses reported in the literature.

StepProductTypical Yield (%)Diastereomeric Ratio (cis:trans)
Esterification with Chiral AuxiliaryChiral Ester85 - 95N/A
Enolate Formation and [2+2] CycloadditionChiral β-Lactam70 - 90>95:5

Note: Yields and diastereoselectivities are representative and can vary based on specific substrates and reaction conditions.

Cleavage of the Chiral Auxiliary and Formation of the Paclitaxel Side Chain

The final steps involve the cleavage of the chiral auxiliary and subsequent functional group manipulations to afford the Paclitaxel side chain.

G cluster_1 Final Steps of Side Chain Synthesis beta_Lactam Chiral β-Lactam Intermediate Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reductive Cleavage) beta_Lactam->Cleavage Amino_Ester Enantiopure Amino Ester Cleavage->Amino_Ester N_Benzoylation N-Benzoylation Amino_Ester->N_Benzoylation Paclitaxel_Side_Chain N-benzoyl-3-phenylisoserine (Paclitaxel Side Chain) N_Benzoylation->Paclitaxel_Side_Chain

Caption: Conversion of the β-lactam intermediate to the final Paclitaxel side chain.

Experimental Protocol: Auxiliary Cleavage and N-Benzoylation

  • Dissolve the purified β-lactam (1.0 eq.) in a mixture of methanol and water (4:1, 0.2 M).

  • Add ceric ammonium nitrate (CAN, 2.5 eq.) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude amino ester.

  • Dissolve the crude amino ester in DCM (0.3 M).

  • Add triethylamine (1.5 eq.) followed by benzoyl chloride (1.2 eq.) at 0 °C.

  • Stir the reaction at room temperature for 3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization from ethyl acetate/hexanes to obtain N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester.

Conclusion

The use of chiral auxiliaries derived from structures like (2-phenyl-1,3-dioxolan-2-yl)methanol is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. As demonstrated through the analogous synthesis of a key precursor to the Paclitaxel side chain, these auxiliaries provide a reliable and efficient method for controlling stereochemistry, which is paramount for the efficacy and safety of chiral drugs. The protocols outlined here provide a foundational understanding for researchers and scientists engaged in the development of stereochemically complex pharmaceutical intermediates.

References

Catalytic Formation of 2-Phenyl-1,3-dioxolane-4-methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-phenyl-1,3-dioxolane-4-methanol, a valuable chemical intermediate. The formation of this compound, a cyclic acetal, is typically achieved through the acid-catalyzed reaction of benzaldehyde and glycerol. This process is of significant interest due to the utilization of glycerol, a renewable byproduct from biodiesel production.

I. Overview of Catalytic Systems

The synthesis of 2-phenyl-1,3-dioxolane-4-methanol is an equilibrium-controlled reaction. The choice of catalyst and reaction conditions plays a crucial role in achieving high conversion of reactants and selectivity towards the desired five-membered dioxolane ring over the six-membered dioxane isomer. A variety of homogeneous and heterogeneous acid catalysts have been effectively employed.

Key Reaction:

Benzaldehyde + Glycerol ⇌ 2-Phenyl-1,3-dioxolane-4-methanol + 2-Phenyl-1,3-dioxan-5-ol + Water

II. Data Presentation: Catalytic Conditions and Performance

The following table summarizes quantitative data from various catalytic systems for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

CatalystCatalyst LoadingReactant Molar Ratio (Glycerol:Benzaldehyde)SolventTemperature (°C)Reaction TimeGlycerol Conversion (%)Dioxolane Selectivity (%)Reference
p-Toluenesulfonic acid (PTSA)0.15 g (for 1.2:1 molar ratio)1.2:1Toluene (water carrying agent)Reflux4 hUp to 97% (total acetal)Not specified[1]
SO₄²⁻/CeO₂-ZrO₂9 wt%1:3Toluene1008 h91.8287.20[2][3]
Tungstophosphoric acid on silica-coated magnetite5%1:1.15Not specified1202 h85.95Part of 78.56% (total cyclic acetals)[4]
Amberlyst-151.5 mmol acid sites1:1.2Dimethylsulfoxide70Not specified>80 (with various aldehydes)Not specified[5]
Zeolite HBeta1.5 mmol acid sites1:1.2Dimethylsulfoxide7060 min>90 (with formaldehyde)Not specified[5]
p-Toluenesulfonic acid (PTSA)Not specified1:2Microwave (solvent-free)14015 min67 (Benzaldehyde conv.)47[6]

III. Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol using a heterogeneous catalyst, adapted from the literature.[2][3]

Objective: To synthesize 2-phenyl-1,3-dioxolane-4-methanol via acetalization of glycerol and benzaldehyde using a sulfated ceria-zirconia solid acid catalyst.

Materials:

  • Glycerol (reagent grade)

  • Benzaldehyde (reagent grade)

  • SO₄²⁻/CeO₂-ZrO₂ catalyst

  • Toluene (analytical grade)

  • Ethanol (for catalyst washing)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (if required): The SO₄²⁻/CeO₂-ZrO₂ catalyst can be synthesized via a combustion method as detailed in the referenced literature.[2] Ensure the catalyst is dried and activated before use.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the SO₄²⁻/CeO₂-ZrO₂ catalyst (e.g., 9 wt% with respect to glycerol).

    • Add glycerol and benzaldehyde in the desired molar ratio (e.g., 1:3).

    • Add toluene as the solvent (e.g., 20 mL), which also acts as an azeotropic agent to remove water.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Place the flask in a heating mantle on a magnetic stirrer/hotplate.

    • Stir the mixture vigorously.

    • Heat the reaction mixture to 100°C and maintain this temperature under reflux for the desired reaction time (e.g., 8 hours).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration or centrifugation.

    • Wash the catalyst with a solvent like ethanol for potential reuse.

    • Transfer the liquid phase to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • The crude product, a mixture of 2-phenyl-1,3-dioxolane-4-methanol and 2-phenyl-1,3-dioxan-5-ol, can be purified by column chromatography or distillation under reduced pressure.

    • Characterize the final product using techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

IV. Visualizations

Diagram 1: Reaction Scheme

G benzaldehyde Benzaldehyde catalyst Acid Catalyst (e.g., SO₄²⁻/CeO₂-ZrO₂) glycerol Glycerol dioxolane 2-Phenyl-1,3-dioxolane-4-methanol dioxane 2-Phenyl-1,3-dioxan-5-ol water Water catalyst->dioxolane catalyst->dioxane catalyst->water

Caption: Acid-catalyzed reaction of benzaldehyde and glycerol.

Diagram 2: Experimental Workflow

G arrow arrow start Start reactants Charge Flask: - Glycerol - Benzaldehyde - Catalyst - Toluene start->reactants reaction Heat to 100°C with Stirring (Reflux for 8h) reactants->reaction cool Cool to Room Temperature reaction->cool filter Separate Catalyst (Filtration/Centrifugation) cool->filter workup Aqueous Workup: - Wash with NaHCO₃ - Wash with Brine filter->workup dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Purify Product (Chromatography/Distillation) evaporate->purify analyze Characterize (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Workflow for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

References

Application Note: Spectroscopic Characterization of 1,3-Dioxolane-2-methanol, 2-phenyl- and its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane derivatives are significant scaffolds in medicinal chemistry and materials science due to their roles as protecting groups, chiral auxiliaries, and bioactive molecules. The specific compound, 1,3-Dioxolane-2-methanol, 2-phenyl-, serves as a key intermediate in the synthesis of various more complex molecules. Its chemical structure, featuring a phenyl group and a hydroxymethyl substituent on the dioxolane ring, allows for a variety of subsequent chemical transformations. Accurate spectroscopic characterization of its reaction products is paramount for ensuring the purity, identity, and structure of synthesized compounds, which is a critical step in drug development and material science research.

This application note provides detailed protocols for the spectroscopic characterization of 1,3-Dioxolane-2-methanol, 2-phenyl- and its potential reaction products using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of novel organic compounds.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation start Synthesize Reaction Product from 1,3-Dioxolane-2-methanol, 2-phenyl- purification Purify Product (e.g., Column Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI) purification->ms data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_elucidation Elucidate Final Structure data_integration->structure_elucidation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of reaction products.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.

    • Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean plates or ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile and more polar compounds.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and molecular formula.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for the core structure of 1,3-Dioxolane-2-methanol, 2-phenyl- and potential modifications based on available data for analogous compounds.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Phenyl (Ar-H)7.2 - 7.5Multiplet
Methine (O-CH-O)5.0 - 5.5Singlet or TripletPosition and multiplicity can vary with substitution.
Dioxolane (CH₂)3.8 - 4.2Multiplet
Hydroxymethyl (CH₂)3.5 - 3.8Doublet or SingletCoupling to the hydroxyl proton may or may not be observed.
Hydroxyl (OH)VariableBroad SingletPosition is concentration and solvent dependent.

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)Notes
Phenyl (Ar-C)125 - 140Multiple peaks will be observed.
Methine (O-CH-O)100 - 110
Dioxolane (CH₂)65 - 75
Hydroxymethyl (CH₂)60 - 65

Table 3: Key IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Acetal)1000 - 1200Strong
C-O Stretch (Alcohol)1000 - 1100Strong

Table 4: Expected Mass Spectrometry Fragmentation

Ionization ModeExpected m/zFragment
ESI+[M+H]⁺, [M+Na]⁺Molecular ion adducts.
EIM⁺Molecular ion peak.
EIm/z 149[M - CH₂OH]⁺
EIm/z 105[C₆H₅CO]⁺ (Benzoyl cation)
EIm/z 77[C₆H₅]⁺ (Phenyl cation)

Structure Elucidation Logic

The combination of data from different spectroscopic techniques allows for the unambiguous determination of the chemical structure.

G cluster_data Spectroscopic Data Inputs cluster_info Derived Structural Information nmr NMR Data (¹H, ¹³C Chemical Shifts, Couplings, Integrals) connectivity Carbon-Hydrogen Framework & Connectivity nmr->connectivity ir IR Data (Characteristic Absorptions) functional_groups Presence of Functional Groups (e.g., -OH, Phenyl, Acetal) ir->functional_groups ms MS Data (Molecular Ion, Fragmentation) molecular_formula Molecular Weight & Elemental Composition ms->molecular_formula final_structure Confirmed Chemical Structure connectivity->final_structure functional_groups->final_structure molecular_formula->final_structure

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1,3-dioxolane-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-1,3-dioxolane-2-methanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-phenyl-1,3-dioxolane-2-methanol via the acetalization of glycerol with benzaldehyde.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Acid catalysts are typically employed for this reaction. If you are using a catalyst like p-toluenesulfonic acid, ensure it is fresh and used in the appropriate catalytic amount. For improved yields and easier separation, consider using a heterogeneous acid catalyst such as Amberlyst-15 or a supported catalyst like tungstophosphoric acid on silica-coated magnetite.[1][2]

  • Improper Reaction Conditions: Temperature and reaction time significantly influence the reaction outcome. Optimal conditions often involve heating the reaction mixture. For instance, using microwave irradiation at 140°C for 15 minutes has been reported to achieve a benzaldehyde conversion of 67%.[1] Another study achieved a glycerol conversion of 85.95% at 120°C with a 5% catalyst loading.[2]

  • Incorrect Stoichiometry: The molar ratio of glycerol to benzaldehyde is a key parameter. While a 1:1 ratio is a common starting point, some studies have shown that using an excess of one reactant can drive the equilibrium towards the product. For example, a glycerol to benzaldehyde molar ratio of 1:1.15 has been used to achieve high conversion.[2] Conversely, another study found that a 1:5 molar ratio of glycerol to benzaldehyde resulted in a higher glycerol conversion (92.08%) compared to a 1:3 ratio (91.82%).[3]

  • Inefficient Water Removal: The acetalization reaction produces water as a byproduct. Failure to remove this water can inhibit the forward reaction and reduce your yield. If conducting the reaction in a solvent like toluene, using a Dean-Stark apparatus is an effective method for water removal.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I increase the selectivity for the desired 1,3-dioxolane product?

A2: The formation of the six-membered ring isomer, 2-phenyl-1,3-dioxan-5-ol, is a common competing reaction. The selectivity between the five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings is influenced by several factors:

  • Catalyst Choice: Certain catalysts can favor the formation of one isomer over the other. For example, some studies have shown that the use of specific ionic liquids can influence the product distribution.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the ratio of the two isomers. Experimenting with different reaction temperatures may help to favor the formation of the desired 2-phenyl-1,3-dioxolane-2-methanol.

  • Solvent Effects: The choice of solvent can impact the reaction selectivity. Hydrophobic solvents like toluene have been shown to yield higher glycerol conversion compared to hydrophilic solvents.[3]

Q3: My catalyst seems to be deactivating after a single use. How can I improve its reusability?

A3: Catalyst deactivation can be a concern, especially with heterogeneous catalysts. To address this:

  • Choose a Stable Catalyst: Some catalysts are inherently more robust. For instance, a ferromagnetic heteropolyacid catalyst has been shown to have good reusability over three subsequent runs with only a slight decrease in glycerol conversion.[2]

  • Proper Catalyst Regeneration: If your catalyst can be regenerated, follow the appropriate procedure. This may involve washing with a suitable solvent to remove adsorbed species, followed by drying.

  • Optimize Reaction Conditions: Harsh reaction conditions (e.g., excessively high temperatures) can lead to catalyst degradation. Operating under the mildest effective conditions can help preserve catalyst activity.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of 2-phenyl-1,3-dioxolane-2-methanol from various studies. This allows for easy comparison of different catalytic systems and reaction parameters.

CatalystGlycerol:Benzaldehyde Molar RatioTemperature (°C)Reaction TimeSolventGlycerol Conversion (%)Acetal Yield/Selectivity (%)Reference
p-Toluenesulfonic acid (Microwave)1:114015 min-67 (Benzaldehyde)47 (Dioxolane)[1]
[BPy]HSO₄ (Ionic Liquid)1:3252 h--99.8 (Total Acetal)[1]
Amberlyst-15-----70-80 (High Purity)[1]
Fe₃O₄@SiO₂@HPW1:1.15120--85.9578.36 (Cyclic Acetals)[2]
SO₄²⁻/CeO₂–ZrO₂1:31008 hToluene91.8287.20 (Dioxolane)[3]
SO₄²⁻/CeO₂–ZrO₂1:51008 hToluene92.08-[3]

Experimental Protocols

Protocol 1: General Procedure using a Homogeneous Acid Catalyst

This protocol is a general guideline for the synthesis of 2-phenyl-1,3-dioxolane-2-methanol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine glycerol, benzaldehyde (in a desired molar ratio, e.g., 1:1.1), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Protocol 2: Procedure using a Heterogeneous Acid Catalyst

This protocol outlines the synthesis using a solid acid catalyst, which simplifies catalyst removal.

  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycerol, benzaldehyde, the heterogeneous acid catalyst (e.g., Amberlyst-15 or a custom-synthesized solid acid), and a solvent if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified reaction time.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by simple filtration.

  • Work-up and Purification: The filtrate, containing the product and unreacted starting materials, can then be worked up and purified as described in Protocol 1 (steps 4 and 5). The recovered catalyst can potentially be washed, dried, and reused.

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of factors affecting the synthesis yield.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Glycerol + Benzaldehyde setup Reaction Setup (e.g., with Dean-Stark) reactants->setup catalyst Acid Catalyst catalyst->setup solvent Solvent (e.g., Toluene) solvent->setup heating Heating & Stirring setup->heating neutralization Neutralization heating->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying purification Purification (Distillation/Chromatography) drying->purification product 2-Phenyl-1,3-dioxolane-2-methanol purification->product

Caption: General experimental workflow for the synthesis of 2-phenyl-1,3-dioxolane-2-methanol.

yield_factors cluster_yield Factors Influencing Yield Yield Product Yield Catalyst Catalyst (Type, Loading) Catalyst->Yield Selectivity Selectivity (5 vs 6-membered ring) Catalyst->Selectivity Conditions Reaction Conditions (Temp, Time) Conditions->Yield Conditions->Selectivity Stoichiometry Reactant Ratio Stoichiometry->Yield WaterRemoval Water Removal WaterRemoval->Yield Selectivity->Yield

Caption: Key factors influencing the yield of 2-phenyl-1,3-dioxolane-2-methanol synthesis.

References

Technical Support Center: Synthesis of 2-phenyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-phenyl-1,3-dioxolane-4-methanol, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield of the desired 2-phenyl-1,3-dioxolane-4-methanol is observed. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the primary causes and their solutions:

  • Incomplete Reaction: The acetalization reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.

    • Solution: Use a Dean-Stark apparatus during the reaction to continuously remove water. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration play a significant role in the reaction outcome.

    • Solution: Optimize the reaction conditions. Based on literature, a temperature range of 80-120°C is often employed.[1] The catalyst amount and reaction time should be systematically varied to find the optimal parameters for your specific setup.

  • Formation of Side Products: The formation of the six-membered ring isomer (2-phenyl-1,3-dioxan-5-ol) and other byproducts can significantly reduce the yield of the desired product.

    • Solution: Adjusting the glycerol to benzaldehyde molar ratio can influence the product distribution. A slight excess of glycerol may favor the formation of the five-membered ring.

Q2: My final product is contaminated with a significant amount of the six-membered ring isomer (2-phenyl-1,3-dioxan-5-ol). How can I increase the selectivity for the desired five-membered ring product?

A2: The formation of the six-membered ring is a common side reaction. Here's how you can enhance the selectivity for 2-phenyl-1,3-dioxolane-4-methanol:

  • Choice of Catalyst: The type of acid catalyst can influence the product ratio.

    • Solution: While various Brønsted and Lewis acids can be used, some studies suggest that certain solid acid catalysts may offer better selectivity. Experimenting with different catalysts like p-toluenesulfonic acid (p-TSA) or acidic resins could be beneficial.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Lowering the reaction temperature may favor the formation of the kinetically preferred five-membered ring product. However, this might also decrease the overall reaction rate. A careful optimization of the temperature is necessary.

Q3: I have detected benzoic acid as an impurity in my product. What is the source of this and how can I prevent its formation?

A3: Benzoic acid is formed from the oxidation of the starting material, benzaldehyde.

  • Cause: Benzaldehyde is susceptible to oxidation, especially in the presence of air at elevated temperatures.

  • Solution:

    • Use Fresh Benzaldehyde: Ensure that the benzaldehyde used is fresh and has been stored under an inert atmosphere to minimize prior oxidation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation of benzaldehyde during the synthesis.

Q4: The reaction seems to be very slow or does not proceed to completion. What could be the issue?

A4: A sluggish reaction can be due to several factors related to the catalyst and reaction conditions.

  • Inactive Catalyst: The acid catalyst may be deactivated or not present in a sufficient amount.

    • Solution: Ensure the catalyst is active and used in the appropriate concentration. If using a solid catalyst, ensure it has not been poisoned by impurities.

  • Insufficient Water Removal: As mentioned, water is a byproduct that can inhibit the forward reaction.

    • Solution: Check the efficiency of your water removal system (e.g., Dean-Stark trap is functioning correctly).

  • Poor Mixing: In a heterogeneous reaction (with a solid catalyst), efficient mixing is crucial for good contact between reactants and the catalyst surface.

    • Solution: Ensure adequate stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-phenyl-1,3-dioxolane-4-methanol?

A1: The primary reaction is the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction involves the condensation of the carbonyl group of benzaldehyde with two hydroxyl groups of glycerol to form a cyclic acetal.

Q2: What are the major side products in this synthesis?

A2: The most common side products are:

  • 2-phenyl-1,3-dioxan-5-ol: This is the six-membered ring isomer formed by the reaction of benzaldehyde with the 1,3-hydroxyl groups of glycerol.

  • Benzoic Acid: This is formed by the oxidation of benzaldehyde.

  • Non-cyclic acetals and other minor products: These can also be formed under certain conditions.[1]

Q3: How can I purify the final product?

A3: Purification can typically be achieved through the following methods:

  • Distillation: Vacuum distillation is often used to separate the desired product from less volatile impurities.

  • Crystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be an effective purification technique.

  • Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the desired isomer from side products.

Q4: What analytical techniques can be used to characterize the product and identify impurities?

A4: The following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to determine the structure of the product and identify the presence of isomers and other impurities by analyzing the chemical shifts and coupling constants.[2][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule, such as the hydroxyl group and the C-O bonds of the acetal.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating the components of the reaction mixture and identifying them based on their mass spectra.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the conversion of glycerol and the selectivity towards the desired 5-membered ring product (2-phenyl-1,3-dioxolane-4-methanol) versus the 6-membered ring isomer (2-phenyl-1,3-dioxan-5-ol).

ParameterConditionGlycerol Conversion (%)Selectivity for 5-membered ring (%)Selectivity for 6-membered ring (%)Reference
Temperature 80 °CLowerHigherLower[1]
120 °CHigherLowerHigher[1]
Glycerol:Benzaldehyde Molar Ratio 1:1---[1]
1:1.1585.95--[1]
Catalyst Loading (wt%) 1%Lower--[1]
5%85.95--[1]

Note: The selectivity data is qualitative based on general trends observed in the literature. Specific quantitative values can vary significantly based on the exact reaction setup and catalyst used.

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of 2-phenyl-1,3-dioxolane-4-methanol

Materials:

  • Glycerol

  • Benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

  • To the flask, add glycerol, benzaldehyde, the acid catalyst, and the solvent. A typical molar ratio of glycerol to benzaldehyde is between 1:1 and 1.2:1. The amount of catalyst is typically 0.1-1 mol% relative to the limiting reagent.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 80-120°C.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain the desired 2-phenyl-1,3-dioxolane-4-methanol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Glycerol Glycerol Main_Product 2-phenyl-1,3-dioxolane-4-methanol (5-membered ring) Glycerol->Main_Product + Benzaldehyde (Acid Catalyst) Six_Membered 2-phenyl-1,3-dioxan-5-ol (6-membered ring) Glycerol->Six_Membered + Benzaldehyde (Acid Catalyst) Benzaldehyde Benzaldehyde Benzaldehyde->Main_Product Benzaldehyde->Six_Membered Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation

Caption: Main reaction and side reaction pathways in the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? - Check water removal - Optimize time/temp Check_Yield->Incomplete_Reaction Yes Side_Products High Side Products? - Adjust molar ratio - Change catalyst/temp Check_Purity->Side_Products Yes End Successful Synthesis Check_Purity->End No Incomplete_Reaction->Start Benzoic_Acid Benzoic Acid Present? - Use fresh benzaldehyde - Use inert atmosphere Side_Products->Benzoic_Acid Six_Membered 6-Membered Ring Isomer? - Lower reaction temp - Screen catalysts Side_Products->Six_Membered Benzoic_Acid->Start Six_Membered->Start

Caption: A troubleshooting workflow for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

References

Technical Support Center: Purification of 2-phenyl-1,3-dioxolane-2-methanol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "1,3-Dioxolane-2-methanol, 2-phenyl-" diastereomers.

Troubleshooting Guide

Issue: Poor or No Separation of Diastereomers on Silica Gel TLC

Question: I am running thin-layer chromatography (TLC) on my crude reaction mixture, but the diastereomers of 2-phenyl-1,3-dioxolane-2-methanol are showing up as a single spot or very poorly resolved spots. What can I do to improve the separation?

Answer: The separation of diastereomers can be challenging due to their similar polarities.[1] If you are observing poor resolution on TLC, consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of eluent is critical. Experiment with various solvent systems of differing polarities and selectivities.

    • Test Different Solvent Mixtures: Try various combinations of non-polar and polar solvents.[2] For example, if a hexane/ethyl acetate mixture is failing, consider alternatives like dichloromethane/methanol, toluene/acetone, or cyclohexane/acetonitrile.[2]

    • Use Less Polar Mobile Phases: A less polar mobile phase can sometimes increase the interaction of the compounds with the silica gel, leading to better separation, although it may result in longer elution times.[1]

    • Add a Small Amount of a Stronger Solvent: Adding a small percentage (e.g., 1%) of a more polar solvent like methanol or ethanol can sometimes sharpen the bands and improve resolution.[1]

  • TLC Plate and Technique:

    • Use High-Performance TLC (HPTLC) plates: These plates have a smaller and more uniform particle size, which can provide better resolution.

    • Spotting Technique: Apply a small, concentrated spot of your sample to the plate. Overloading the plate will lead to band broadening and poor separation.

    • Multiple Developments: Develop the TLC plate multiple times in the same solvent system. After each development, dry the plate completely before placing it back in the chamber. This can increase the effective "column length" and improve separation.

Issue: Co-elution of Diastereomers During Column Chromatography

Question: I have scaled up my purification to flash column chromatography, but the diastereomers are still co-eluting. How can I improve the separation on the column?

Answer: Achieving baseline separation of diastereomers via flash chromatography requires careful optimization of conditions.

  • Column and Stationary Phase:

    • Increase Column Length: Use a longer column to increase the number of theoretical plates and improve separation.

    • Decrease Particle Size: Use silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) for higher resolution.

    • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase C18 silica. The choice depends on the specific properties of your diastereomers.

  • Elution Technique:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a very shallow gradient elution. A slow and gradual increase in the polar solvent concentration can help resolve closely eluting compounds.

    • Flow Rate: Reduce the flow rate to allow more time for equilibrium between the mobile and stationary phases, which can enhance resolution.

    • Loading: Do not overload the column. A general rule of thumb is to load 1-10% of the silica gel weight, but for difficult separations, this should be reduced to less than 1%.

  • Consider Preparative HPLC: If flash chromatography fails to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful technique for separating diastereomers with very similar properties.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying diastereomers of 2-phenyl-1,3-dioxolane-2-methanol? The most common methods for separating diastereomers are chromatographic techniques and crystallization.

  • Chromatography: Flash column chromatography and preparative HPLC are the most widely used methods.[2][3][4] HPLC, in particular, offers higher resolution for challenging separations.[3]

  • Crystallization: Fractional crystallization can be an effective and scalable method if one diastereomer is significantly less soluble or forms crystals more readily than the other in a particular solvent system.[4][5] Seeding with a pure crystal of the desired diastereomer can sometimes facilitate this process.[5]

Q2: Can I use chiral chromatography to separate these diastereomers? No, chiral chromatography is used to separate enantiomers (non-superimposable mirror images). Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, allowing them to be separated by standard, non-chiral chromatographic methods.[6]

Q3: How can I determine the ratio of my diastereomers before and after purification? The diastereomeric ratio (d.r.) can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) or Carbon-¹³ (¹³C) NMR is often the most straightforward method. Diastereomers will typically have distinct peaks with different chemical shifts. The ratio can be calculated by integrating the signals corresponding to each diastereomer.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using an analytical column, you can often achieve baseline separation of the diastereomers. The area under each peak corresponds to the relative amount of that isomer in the mixture.

Q4: My purification method is not working. What is the general workflow for developing a separation method? A systematic approach is key. The workflow below outlines a logical progression for developing a purification strategy.

G cluster_start Start: Crude Mixture cluster_dev Method Development cluster_eval Evaluation cluster_scaleup Scale-Up Purification cluster_end Finish: Pure Isomers start Crude Diastereomeric Mixture tlc TLC Solvent Screening (e.g., Hex/EtOAc, DCM/MeOH) start->tlc sep_check Separation Observed? tlc->sep_check hplc_dev Analytical HPLC/GC Method Development prep_hplc Preparative HPLC hplc_dev->prep_hplc sep_check->hplc_dev flash Preparative Flash Chromatography sep_check->flash Yes crystal Fractional Crystallization (Screen Solvents) sep_check->crystal Alternative pure Pure Diastereomers (Confirm purity by NMR/HPLC) flash->pure prep_hplc->pure crystal->pure

Caption: Workflow for diastereomer separation method development.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatographic Separation
TechniqueStationary PhaseRecommended Solvent Systems (Starting Points)Notes
TLC / Flash Silica GelHexane / Ethyl Acetate (gradient)Most common starting point.
Dichloromethane / Methanol (gradient)Good for more polar compounds.
Toluene / Acetone (gradient)Offers different selectivity compared to esters/alcohols.[2]
Diethyl Ether / Hexane (isocratic or gradient)Can alter selectivity; ether is a hydrogen bond acceptor.[4]
HPLC Reverse-Phase C18Acetonitrile / Water (gradient)A lower percentage of acetonitrile may improve separation.[4]
Methanol / Water (gradient)Methanol offers different selectivity than acetonitrile.
Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for separating diastereomers using flash chromatography.

  • Slurry Preparation:

    • Choose an appropriate-sized column for your sample amount (e.g., 40g silica for 400mg of a moderately difficult separation).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.

    • Pour the slurry into the column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of the column solvent or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin eluting with the starting solvent system. If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the separated products.

    • Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

    • Confirm the purity of the final products using NMR or analytical HPLC/GC.

Protocol 2: Fractional Crystallization

This method relies on differences in the solubility of the diastereomers.

  • Solvent Screening:

    • In small vials, test the solubility of your diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, ether-hexane mixtures) at room temperature and at elevated temperatures.[4]

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.

  • Crystallization:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial for selective crystallization.

    • If you have a pure sample of one diastereomer, add a single seed crystal to encourage its crystallization.[5]

  • Isolation and Analysis:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their diastereomeric purity by NMR or HPLC.

    • The mother liquor will be enriched in the more soluble diastereomer. It can be concentrated and subjected to further crystallization attempts or purified by chromatography.

Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting a failed separation attempt.

G cluster_check Initial Check cluster_chrom Chromatography Troubleshooting cluster_cryst Crystallization Troubleshooting start Separation Unsuccessful method What method was used? start->method solvent Optimize Solvent System (Change polarity/components) method->solvent Chromatography c_solvent Screen More Solvents method->c_solvent Crystallization gradient Use Shallow Gradient solvent->gradient column Change Column Parameters (Longer, smaller particles) gradient->column prep_hplc Switch to Preparative HPLC column->prep_hplc cooling Control Cooling Rate (Slower is better) c_solvent->cooling seed Use Seed Crystals cooling->seed chrom_alt Purify by Chromatography seed->chrom_alt

Caption: Decision tree for troubleshooting poor diastereomer separation.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Phenyl-1,3-dioxolane-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of "2-Phenyl-1,3-dioxolane-2-methanol" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the synthesis of 2-Phenyl-1,3-dioxolane-2-methanol?

A1: When scaling up, the most critical parameters to monitor and control are temperature, mixing efficiency, and the rate of reactant addition. Inadequate temperature control can lead to runaway reactions or the formation of byproducts.[1][2] Poor mixing can result in localized concentration gradients, leading to incomplete reactions and lower yields. The addition rate of reactants, especially on a large scale, must be carefully controlled to manage heat generation and maintain a safe operating temperature.[1]

Q2: What are the common byproducts in this synthesis and how can their formation be minimized?

A2: Common byproducts in acetalization reactions include hemiacetals, and products from side reactions if the temperature is not well-controlled. Minimizing byproduct formation can be achieved by carefully controlling the reaction temperature, ensuring efficient removal of water as it is formed (e.g., using a Dean-Stark apparatus), and using the correct stoichiometric ratios of reactants.

Q3: How does the choice of catalyst affect the reaction on a larger scale?

A3: The choice of catalyst is crucial for a successful scale-up. While strong protic acids like p-toluenesulfonic acid are effective, they can be corrosive and difficult to handle on a large scale. Solid acid catalysts or milder Lewis acids may offer advantages in terms of easier separation, reduced corrosion, and potentially better selectivity, which are all important considerations for industrial-scale production.

Q4: What are the primary safety concerns when producing 2-Phenyl-1,3-dioxolane-2-methanol in large quantities?

A4: The primary safety concerns include the handling of flammable solvents, the potential for exothermic reactions leading to thermal runaways, and the safe handling of acidic catalysts.[1][3] It is essential to have robust temperature control systems, adequate ventilation, and appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before any scale-up operation.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Poor mixing leading to localized reactant imbalances.Ensure the stirring speed is adequate for the vessel size and geometry. For very large reactors, consider using baffles or multiple impellers to improve mixing.[4]
Inefficient water removal.Check the efficiency of the Dean-Stark trap or other water removal methods. Ensure the solvent forms an effective azeotrope with water for efficient removal.
High Impurity Levels Reaction temperature is too high, leading to side reactions.Optimize the reaction temperature. A lower temperature for a longer duration might improve purity.
Incorrect stoichiometry of reactants.Carefully control the addition of each reactant to maintain the optimal molar ratio.
Inadequate purification.Review the purification method. Techniques like fractional distillation under reduced pressure or recrystallization may be necessary to achieve the desired purity.
Reaction Stalls or is Sluggish Catalyst deactivation or insufficient catalyst loading.Ensure the catalyst is active and used in the correct proportion. For solid catalysts, ensure there is good contact with the reactants.
Presence of impurities in starting materials.Use high-purity starting materials. Water content in the reactants or solvent can inhibit the reaction.
Exothermic Runaway Poor heat dissipation at a larger scale.The surface area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Implement a robust cooling system and control the rate of reactant addition to manage the heat generated.
Overcharging of reactants.Add reactants portion-wise or via a controlled feed to avoid a rapid accumulation of unreacted material and a sudden exotherm.[1]

Quantitative Data Comparison: Lab-Scale vs. Scale-Up Considerations

The following table provides a hypothetical comparison of parameters for a lab-scale synthesis versus considerations for a pilot-plant scale. Actual values will depend on the specific equipment and process details.

Parameter Lab-Scale (e.g., 1L flask) Pilot-Plant Scale (e.g., 100L reactor) Key Considerations for Scale-Up
Reactant A (moles) 1100Precise dosing and controlled addition rate are critical to manage exotherm.
Reactant B (moles) 1.2120Ensure homogeneous mixing to maintain stoichiometric ratio throughout the reactor.
Solvent Volume (L) 0.550Solvent choice may need to be re-evaluated based on safety, cost, and recovery at scale.
Catalyst Loading (mol%) 0.10.1 - 0.05Catalyst efficiency may change with mixing and mass transfer. Optimization is necessary.
Reaction Temperature (°C) 110 (reflux)110 (reflux)Internal reactor temperature must be carefully monitored and controlled. Hot spots can occur with poor mixing.[1]
Reaction Time (hours) 4 - 66 - 10Reaction time may increase due to mass and heat transfer limitations.[5]
Stirring Speed (RPM) 300 - 50050 - 150Tip speed and power per unit volume are more relevant for scale-up than RPM alone.[4]
Yield (%) ~85%75 - 80%A slight decrease in yield is common upon scale-up; process optimization is key to minimize this.
Purity (%) >98%>95%Impurity profile may change. More robust purification methods may be required.

Experimental Protocols

Laboratory-Scale Synthesis of 2-Phenyl-1,3-dioxolane (as a model)

This protocol is for a related compound and should be adapted for the synthesis of 2-Phenyl-1,3-dioxolane-2-methanol.

Materials:

  • Benzaldehyde

  • Ethylene glycol

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add benzaldehyde, a 1.2 molar equivalent of ethylene glycol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Experimental Workflow for Scale-Up Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactant & Solvent Charging B Inert Atmosphere Purge A->B C Controlled Heating to Reflux B->C D Catalyst Addition C->D E Azeotropic Water Removal (Dean-Stark) D->E F Reaction Monitoring (TLC/GC) E->F G Cooling to Room Temperature F->G H Neutralization (e.g., NaHCO3 wash) G->H I Phase Separation H->I J Drying of Organic Phase I->J K Solvent Removal (Rotovap/Distillation) J->K L Vacuum Distillation K->L M Product Characterization L->M

Caption: General experimental workflow for the synthesis of 2-Phenyl-1,3-dioxolane-2-methanol.

Logical Relationship of Scale-Up Challenges

scale_up_challenges cluster_heat Heat Transfer Issues cluster_mixing Mixing & Mass Transfer Issues cluster_safety Safety Concerns A Increase in Reactor Volume B Decreased Surface Area to Volume Ratio A->B E Longer Mixing Times A->E H Handling Large Quantities of Flammable Solvents A->H C Potential for Hot Spots B->C D Risk of Thermal Runaway C->D I Increased Consequence of Failure D->I F Inhomogeneous Concentration E->F G Lower Yield & Purity F->G G->I H->I

Caption: Interconnected challenges encountered during the scale-up of chemical synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions of 2-Phenyl-1,3-dioxolane-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 2-phenyl-1,3-dioxolane-2-methanol. The focus is on identifying and mitigating catalyst poisoning to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions of 2-phenyl-1,3-dioxolane-2-methanol, such as hydrogenolysis of the dioxolane ring or oxidation of the primary alcohol.

Hydrogenolysis Reactions (e.g., using Pd/C or Pt/C)

  • Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the potential causes related to the catalyst?

    A1: A stalled hydrogenolysis reaction is often indicative of catalyst deactivation. The primary suspects are catalyst poisons present in the starting materials, solvent, or hydrogen gas. Common poisons for palladium and platinum catalysts include:

    • Sulfur compounds: Thiols, sulfides, and sulfates can strongly adsorb to the catalyst surface, blocking active sites.[1]

    • Nitrogen compounds: Amines, amides, and nitriles can also deactivate the catalyst through strong coordination.

    • Halogens: Trace amounts of halides can poison the catalyst.

    • Heavy metals: Contaminants like mercury, lead, or arsenic can irreversibly poison the catalyst.

  • Q2: How can I test for the presence of catalyst poisons in my reaction setup?

    A2: Identifying the specific poison can be challenging without specialized analytical techniques. However, you can perform several diagnostic experiments:

    • Run a control reaction: Use a well-characterized substrate known to undergo clean hydrogenolysis under your standard conditions. If this reaction also fails, the issue is likely with the solvent, hydrogen source, or the catalyst batch itself.

    • Purify your starting materials: Pass your solvent through activated carbon or alumina. If your starting material is a solid, recrystallize it.

    • Use a fresh bottle of hydrogen gas: The gas source can sometimes be contaminated.

    • Increase catalyst loading: A significant increase in catalyst loading may overcome minor poisoning, though this is not an ideal solution.

  • Q3: My reaction is producing unexpected side products, such as partially hydrogenated aromatics, instead of the desired diol. What could be the issue?

    A3: Incomplete hydrogenolysis or competing side reactions can be a result of non-selective catalyst activity or catalyst poisoning that alters its selectivity. Intentional poisoning is sometimes used to achieve partial reduction, but in this case, it is likely unintentional. Consider the possibility of:

    • Thiophene contamination in solvents: Thiophene is a common impurity in some grades of solvents and a potent poison for hydrogenation catalysts.

    • Sub-optimal reaction conditions: Temperature and pressure can influence selectivity. Ensure your conditions are appropriate for the desired transformation.

Oxidation Reactions (e.g., using Pt-based catalysts or other metallic catalysts)

  • Q1: My oxidation of the primary alcohol is not proceeding to completion. What could be poisoning the catalyst?

    A1: Platinum-based and other metal catalysts used for alcohol oxidation are susceptible to poisoning by similar substances as hydrogenation catalysts. Key poisons to consider are:

    • Sulfur and nitrogen compounds: These can originate from the starting material or solvents.

    • Over-oxidation of the catalyst: The formation of a stable metal oxide layer on the catalyst surface can passivate it.[2]

    • Strongly coordinating byproducts: The product aldehyde or carboxylic acid can sometimes bind strongly to the catalyst surface, inhibiting further reaction.

  • Q2: I observe a color change in my reaction mixture and a decrease in catalytic activity. What might be happening?

    A2: A color change could indicate the formation of catalyst-poison complexes or degradation of the starting material or products. If using a supported catalyst, leaching of the metal into the solution could also be occurring, which would lead to a loss of activity.

Acid-Catalyzed Reactions (e.g., Hydrolysis of the Dioxolane)

  • Q1: My acid-catalyzed hydrolysis of the dioxolane is not reaching completion, or the equilibrium seems to favor the starting material. What is the likely cause?

    A1: The hydrolysis of acetals and ketals is a reversible reaction.[3] The most common reason for incomplete reaction is the presence of the alcohol byproduct (in this case, ethylene glycol) and the removal of water. To drive the equilibrium towards the hydrolyzed product (benzaldehyde and ethylene glycol), you need to ensure a sufficient excess of water is present in the reaction medium. Conversely, to prevent unwanted hydrolysis, the reaction should be conducted under anhydrous conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common sources of catalyst poisons?

    A1: Catalyst poisons can be introduced from various sources:

    • Starting materials: Impurities from the synthesis of 2-phenyl-1,3-dioxolane-2-methanol.

    • Solvents: Industrial-grade solvents may contain sulfur compounds (e.g., thiophene in toluene) or other inhibitors.

    • Reagents: Bases, acids, or other additives used in the reaction.

    • Apparatus: Residues from previous reactions, especially those containing sulfur or heavy metals.

    • Atmosphere: Contaminants in the hydrogen or inert gas supply.

  • Q2: How can I prevent catalyst poisoning?

    A2: Proactive measures are the best defense against catalyst poisoning:

    • Use high-purity reagents and solvents: HPLC-grade or "catalyst-grade" solvents are recommended.

    • Purify starting materials: Recrystallization or column chromatography can remove non-volatile impurities.

    • Pre-treat solvents and gases: Sparging solvents with an inert gas can remove volatile poisons. Using gas purifiers for the hydrogen stream is also advisable.

    • Dedicated glassware: Use glassware exclusively for sensitive catalytic reactions to avoid cross-contamination.

  • Q3: Can a poisoned catalyst be regenerated?

    A3: In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the poison and the catalyst.

    • Reversible poisoning: For poisons that weakly adsorb to the surface, washing the catalyst with a suitable solvent or treating it at elevated temperatures under a stream of inert gas may restore some activity.

    • Irreversible poisoning: Strong chemisorption, as is the case with many sulfur compounds and heavy metals, can lead to permanent deactivation. In such instances, the catalyst usually needs to be replaced.

  • Q4: Does the choice of catalyst support (e.g., activated carbon, alumina) influence its susceptibility to poisoning?

    A4: Yes, the support can play a role. A highly porous support with a large surface area may have a higher tolerance for certain poisons as there are more active sites available. The chemical nature of the support can also influence the electronic properties of the metal catalyst, which in turn can affect its interaction with poisons.

Data on Catalyst Poisoning

The following tables provide illustrative quantitative data on the effects of common poisons on catalyst performance in related systems. Note that the exact impact on reactions with 2-phenyl-1,3-dioxolane-2-methanol may vary.

Table 1: Effect of Sulfide on Palladium Catalyst Activity

CatalystReactionPoisonPoison ConcentrationEffect on Activity
Pd/Al₂O₃TCE HydrodechlorinationSulfide93.8 µMRate constant decreased from 0.014 to 0.006 min⁻¹[1]
Pd membraneHydrogen PermeationH₂S20 ppmInitial 10-minute exposure caused a significant decline in hydrogen flux[4]

Table 2: Impact of Reaction Conditions on Platinum-Catalyzed Alcohol Oxidation

CatalystSubstrateSolventObservation
Pt/CCyclohexanolAqueousCatalyst deactivation caused by platinum surface oxide formation[2]
Pt/CVarious alcoholsDioxane/WaterAddition of water (10-50 vol%) to dioxane substantially increased catalyst activity[5]

Experimental Protocols

Protocol 1: Representative Hydrogenolysis of a Benzylidene Acetal

This protocol is for the hydrogenolysis of a benzylidene acetal of a diol, which is structurally related to 2-phenyl-1,3-dioxolane-2-methanol.

  • Catalyst Preparation: In a suitable reaction vessel, suspend 10 mol% of 10% Palladium on activated carbon (Pd/C) in a high-purity solvent (e.g., ethanol or ethyl acetate).

  • Reaction Setup: Add the benzylidene acetal substrate to the catalyst suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-50 atm, depending on the reactivity of the substrate).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diol by column chromatography or recrystallization.

Protocol 2: Representative Oxidation of a Primary Alcohol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using a platinum-based catalyst.

  • Catalyst Activation: If necessary, pre-reduce the Pt/C catalyst with hydrogen gas.

  • Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, add the 2-phenyl-1,3-dioxolane-2-methanol and a suitable solvent (e.g., a mixture of an organic solvent like dioxane and water).[5]

  • Catalyst Addition: Add the Pt/C catalyst (e.g., 5 mol%) to the reaction mixture.

  • Oxidation: Heat the mixture to the desired temperature (e.g., 60-80 °C) and bubble a stream of air or oxygen through the reaction mixture.

  • Reaction Monitoring: Follow the disappearance of the starting material and the formation of the product aldehyde by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and extract the product. Purify the aldehyde by appropriate methods such as column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation start Reaction Stalled or Sluggish? check_catalyst Is the catalyst active? Run a control reaction. start->check_catalyst check_poisons Suspect catalyst poisoning. Check starting materials, solvents, and gases. check_catalyst->check_poisons No success Reaction proceeds successfully. check_catalyst->success Yes purify_materials Purify starting materials and solvents. Use fresh gas source. check_poisons->purify_materials increase_loading Increase catalyst loading as a temporary fix. purify_materials->increase_loading purify_materials->success replace_catalyst Replace catalyst with a fresh batch. increase_loading->replace_catalyst increase_loading->success failure Problem persists. replace_catalyst->failure

Caption: A logical workflow for troubleshooting catalyst deactivation.

CatalystPoisoning Mechanism of Palladium Catalyst Poisoning by a Thiol Pd1 Pd Pd2 Pd Pd3 Pd adsorbed_poison R-S (Adsorbed Thiolate) Pd4 Pd Pd5 Pd Pd6 Pd poison R-SH (Thiol) poison->Pd3 Strong Adsorption blocked_site Blocked Active Site

Caption: Poisoning of a palladium catalyst surface by a thiol.

References

Technical Support Center: Purification of (2-phenyl-1,3-dioxolan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-phenyl-1,3-dioxolan-4-yl)methanol, also known as benzylideneglycerol. The information provided addresses common impurities and offers guidance on effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol?

A1: The most common impurities include unreacted starting materials such as glycerol and benzaldehyde, the acid catalyst used in the synthesis (e.g., p-toluenesulfonic acid), and isomeric byproducts. The primary isomeric impurity is 2-phenyl-1,3-dioxan-5-ol, a six-membered ring acetal formed from the reaction of benzaldehyde with glycerol. Additionally, the desired product can exist as a mixture of cis and trans diastereomers, which may need to be separated depending on the application.

Q2: How can I remove the unreacted starting materials and the acid catalyst?

A2: Unreacted benzaldehyde can often be removed by a simple aqueous workup, washing the organic layer with a mild base solution like sodium bicarbonate to neutralize the acid catalyst, followed by a water wash. Glycerol is highly soluble in water and will be removed during the aqueous workup.

Q3: What is the best method to separate (2-phenyl-1,3-dioxolan-4-yl)methanol from its isomeric byproduct, 2-phenyl-1,3-dioxan-5-ol?

A3: The separation of these isomers can be challenging due to their similar structures and properties.[1] The two most effective methods are fractional recrystallization and flash column chromatography. The choice between these methods will depend on the scale of your experiment and the required purity.

Q4: How can I separate the cis and trans isomers of (2-phenyl-1,3-dioxolan-4-yl)methanol?

A4: Separation of cis and trans diastereomers can be difficult. High-performance liquid chromatography (HPLC) can be used for analytical separation, and preparative chromatography may be effective for larger scales. In some cases, fractional crystallization can also be used to enrich one isomer. The separation of these isomers often requires careful optimization of the chromatographic conditions or crystallization solvent system.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Reaction equilibrium favoring starting materials. - Suboptimal reaction temperature or catalyst amount.- Increase reaction time. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - Optimize the molar ratio of reactants and the amount of acid catalyst. A molar ratio of glycerol to benzaldehyde of 1.2:1 has been reported to give high yields.[2]
Product is an Oil Instead of a Solid - Presence of significant amounts of impurities, particularly the dioxane isomer or unreacted benzaldehyde. - The product may exist as a mixture of diastereomers which can lower the melting point.- Purify the crude product using flash column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider that the pure product can be an oil or a low-melting solid.
Incomplete Removal of Benzaldehyde Odor - Residual benzaldehyde trapped in the product.- Ensure thorough washing with a sodium bisulfite solution during the workup to form the water-soluble bisulfite adduct of benzaldehyde. - Purify by vacuum distillation if the product is thermally stable.
Poor Separation of Isomers by Column Chromatography - Inappropriate solvent system (eluent). - Overloading of the column.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] - Ensure the sample is loaded onto the column in a minimal amount of solvent. - Use a proper ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product Decomposes During Purification - Presence of residual acid catalyst during heating (e.g., distillation). - Thermal instability of the compound.- Neutralize the crude product thoroughly before any heating steps. - Use purification techniques that do not require high temperatures, such as flash column chromatography at room temperature.

Data Presentation

Table 1: Common Impurities and Their Removal Methods

Impurity Typical Source Recommended Purification Method(s) Expected Purity Improvement
GlycerolUnreacted starting materialAqueous workupComplete removal
BenzaldehydeUnreacted starting materialAqueous workup with sodium bisulfite wash; Column chromatographyHigh to complete removal
Acid Catalyst (e.g., p-TsOH)Reaction catalystAqueous workup with sodium bicarbonate washComplete removal
2-Phenyl-1,3-dioxan-5-olIsomeric byproductFlash column chromatography; Fractional recrystallizationSignificant to high reduction depending on the method's optimization.[1]
cis/trans IsomersDiastereomers of the productPreparative HPLC; Fractional recrystallizationPartial to complete separation, highly dependent on conditions.

Experimental Protocols

Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol

This protocol is a general guideline based on the acid-catalyzed acetalization of glycerol with benzaldehyde.

Materials:

  • Glycerol

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent for azeotropic water removal

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine glycerol (1.2 equivalents) and benzaldehyde (1.0 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the benzaldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude (2-phenyl-1,3-dioxolan-4-yl)methanol

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 9:1, and gradually increase the polarity based on TLC analysis)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent mixture, applying gentle positive pressure.

  • Collect fractions and monitor the separation by TLC. The less polar dioxane isomer is expected to elute before the more polar dioxolane product.

  • Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.

Purification by Recrystallization

Materials:

  • Crude (2-phenyl-1,3-dioxolan-4-yl)methanol

  • A suitable solvent or solvent mixture (e.g., toluene, ethyl acetate/hexane). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification s1 Reactants (Glycerol, Benzaldehyde) s3 Reaction (Acetalization) s1->s3 s2 Acid Catalyst (p-TsOH) s2->s3 s4 Crude Product (Mixture of isomers, starting materials, catalyst) s3->s4 w1 Neutralization (NaHCO3 wash) s4->w1 w2 Washing (Water, Brine) w1->w2 w3 Drying (Anhydrous MgSO4) w2->w3 w4 Concentration w3->w4 p1 Flash Column Chromatography w4->p1 Option 1 p2 Fractional Recrystallization w4->p2 Option 2 p3 Pure (2-phenyl-1,3-dioxolan-4-yl)methanol p1->p3 p2->p3

Caption: Experimental workflow for the synthesis and purification of (2-phenyl-1,3-dioxolan-4-yl)methanol.

logical_relationship cluster_reactants Reactants cluster_products Products & Byproducts glycerol Glycerol dioxolane (2-phenyl-1,3-dioxolan-4-yl)methanol (Desired Product - 5-membered ring) glycerol->dioxolane dioxane 2-phenyl-1,3-dioxan-5-ol (Isomeric Byproduct - 6-membered ring) glycerol->dioxane benzaldehyde Benzaldehyde benzaldehyde->dioxolane benzaldehyde->dioxane catalyst Acid Catalyst catalyst->dioxolane catalyst->dioxane

Caption: Logical relationship between reactants, products, and byproducts in the synthesis.

References

Troubleshooting guide for "1,3-Dioxolane-2-methanol, 2-phenyl-" reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Dioxolane-2-methanol, 2-phenyl-

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-, commonly known as benzylidene glycerol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-, which is typically formed via the acid-catalyzed acetalization of glycerol and benzaldehyde.[1][2]

Q1: Why is my reaction yield unexpectedly low?

A1: Low yield can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction (Equilibrium): The acetalization reaction is reversible, and the formation of water as a byproduct can push the equilibrium back towards the reactants.[3]

    • Solution: Remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[4]

  • Catalyst Deactivation/Insufficiency: The acid catalyst may be old, inactive, or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like Amberlyst-36.[3][5] Ensure the catalyst loading is appropriate for the scale of your reaction.

  • Side Product Formation: Glycerol can react with benzaldehyde to form a six-membered ring (1,3-dioxane) isomer in addition to the desired five-membered ring (1,3-dioxolane).[3]

    • Solution: Reaction conditions influence selectivity. Lower temperatures may favor the formation of the five-membered dioxolane ring. Experiment with different acid catalysts, as their acidity can affect the product ratio.[3]

  • Losses During Workup: The product can be lost during extraction or purification steps.

    • Solution: Ensure the pH is neutralized before extraction to prevent acid-catalyzed hydrolysis back to the starting materials. Use an adequate volume of extraction solvent and perform multiple extractions to maximize recovery.

Q2: The reaction is proceeding very slowly. How can I increase the rate?

A2: A slow reaction rate is typically related to temperature, catalysis, or reactant diffusion.

  • Temperature: The reaction temperature may be too low.

    • Solution: Increase the temperature to the reflux point of the chosen solvent to accelerate the reaction.[3] However, be mindful that higher temperatures might affect selectivity.

  • Catalyst Activity: The catalyst's effectiveness is crucial. Both Brønsted and Lewis acids can catalyze the reaction by activating the carbonyl group of benzaldehyde.[5]

    • Solution: Brønsted acids are generally considered more favorable for glycerol acetalization.[5] Consider using a stronger acid catalyst or increasing the catalyst loading. Ensure the catalyst is well-dispersed in the reaction mixture, especially if using a heterogeneous catalyst.

  • Molar Ratio: An inappropriate ratio of reactants can slow the reaction.

    • Solution: Using a slight excess of one reactant (often the less expensive one, like glycerol) can help drive the reaction forward.[5]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Common impurities include unreacted starting materials, catalyst residues, and isomeric byproducts.

  • Unreacted Benzaldehyde/Glycerol: These are the most common impurities if the reaction did not go to completion.

    • Solution: Unreacted benzaldehyde can often be removed by vacuum distillation. Glycerol is highly polar and can be removed by washing the organic extract with water or brine.

  • Acid Catalyst: Residual acid catalyst can compromise product stability.

    • Solution: Before extraction, wash the reaction mixture with a mild base solution, such as aqueous sodium bicarbonate or potassium carbonate, to neutralize and remove the acid catalyst.[4]

  • Isomeric Products: The presence of the 1,3-dioxane isomer is a common issue.

    • Solution: These isomers often have very similar boiling points, making separation by simple distillation difficult. Fractional distillation under reduced pressure may be effective. Alternatively, column chromatography can be used for high-purity separation.

Q4: How can I confirm the structure of my product and check for isomers?

A4: Standard spectroscopic techniques are essential for structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the 1,3-dioxolane and 1,3-dioxane isomers. The chemical shifts and coupling patterns of the protons on the glycerol backbone will be distinct for each ring size.

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the C-O bonds of the acetal, and the absence of the carbonyl (C=O) group from benzaldehyde.

  • Mass Spectrometry: Will confirm the molecular weight of the product (180.20 g/mol ).[1]

Quantitative Data on Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the conversion of benzaldehyde and the selectivity towards the desired 1,3-dioxolane product. The following table summarizes data from various studies on glycerol acetalization with benzaldehyde.

CatalystCatalyst LoadingGlycerol:Benzaldehyde Molar RatioTemperature (°C)TimeBenzaldehyde Conversion (%)5-Membered Ring Selectivity (%)Reference
p-Toluenesulfonic acidCatalytic1:1140 (Microwave)15 min67%47%[3]
Amberlyst-36----Up to 94%-[3]
SO₄²⁻/CeO₂-ZrO₂5 wt%2:11205 h~95%~65%[6]
No Catalyst----Low-[2][3]

Note: Selectivity can be highly dependent on the specific reaction setup, especially the efficiency of water removal.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl- via Azeotropic Distillation

This protocol is a standard method for synthesizing the target compound by reacting glycerol with benzaldehyde using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct.[4]

Materials:

  • Benzaldehyde (1.0 mol, 106.12 g)

  • Glycerol (1.2 mol, 110.5 g)

  • p-Toluenesulfonic acid monohydrate (0.01 mol, 1.9 g)

  • Toluene (500 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (1 L)

  • Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, glycerol, toluene, and p-toluenesulfonic acid.[4]

  • Reaction: Attach the Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue the reflux until no more water is collected in the trap (typically 1-3 hours), indicating the reaction is complete.

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup: Wash the toluene solution sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1,3-Dioxolane-2-methanol, 2-phenyl- as a clear oil.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-Dioxolane-2-methanol, 2-phenyl-.

G General Synthesis Workflow A 1. Reagent Mixing (Glycerol, Benzaldehyde, Catalyst, Toluene) B 2. Azeotropic Reflux (Dean-Stark Apparatus) A->B C 3. Reaction Cooldown & Quenching B->C D 4. Aqueous Workup (Wash & Extract) C->D E 5. Drying & Filtration D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: A flowchart of the key steps in the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

Troubleshooting Logic

This decision tree provides a logical guide for troubleshooting low reaction yields, a common problem in this synthesis.

G Troubleshooting Guide for Low Yield Problem Problem: Low Product Yield Cause1 Potential Cause: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause: Catalyst Issue Problem->Cause2 Cause3 Potential Cause: Side Reactions Problem->Cause3 Cause4 Potential Cause: Workup Losses Problem->Cause4 Solution1a Solution: Ensure efficient water removal (use Dean-Stark) Cause1->Solution1a Solution1b Solution: Increase reaction time or temp. Cause1->Solution1b Solution2a Solution: Use fresh, anhydrous catalyst Cause2->Solution2a Solution2b Solution: Increase catalyst loading Cause2->Solution2b Solution3 Solution: Adjust temp. to improve selectivity for 5-membered ring Cause3->Solution3 Solution4 Solution: Neutralize before extraction; perform multiple extractions Cause4->Solution4

Caption: A decision tree for diagnosing and solving issues related to low reaction yields.

References

Technical Support Center: Enhancing the Stability of 1,3-Dioxolane-2-methanol, 2-phenyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1,3-Dioxolane-2-methanol, 2-phenyl- and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1,3-dioxolane derivatives?

A1: The primary degradation pathway for 1,3-dioxolane derivatives, which are cyclic acetals, is acid-catalyzed hydrolysis.[1][2][3] In the presence of an acid, the acetal linkage becomes labile and can be cleaved to regenerate the original carbonyl compound (an aldehyde or ketone) and the diol.[2][3] These compounds are generally stable under neutral and basic conditions.[3][4]

Q2: What is the general mechanism of acid-catalyzed hydrolysis for these derivatives?

A2: The hydrolysis mechanism involves a rate-determining step where a resonance-stabilized carboxonium ion is formed.[2] The process begins with the protonation of one of the dioxolane oxygen atoms by an acid, making it a good leaving group. This is followed by the departure of the leaving group to form the carbocation intermediate. A water molecule then acts as a nucleophile, attacking the carbocation, and after deprotonation, the hemiacetal is formed, which quickly hydrolyzes to the final aldehyde/ketone and diol products.[5]

Q3: How do substituents on the 2-phenyl group affect the stability of the dioxolane ring?

A3: Substituents on the 2-phenyl group have a significant electronic effect on the rate of hydrolysis. Electron-donating groups (e.g., methoxy) can stabilize the intermediate carboxonium ion, thereby accelerating the rate of hydrolysis.[2] Conversely, electron-withdrawing groups (e.g., nitro) destabilize the carbocation, slowing down the hydrolysis rate.[1]

Q4: Are there structural modifications to the dioxolane ring itself that can enhance stability?

A4: Yes, steric hindrance around the acetal carbon can significantly increase stability. For example, substituting the hydrogens on the dioxolane ring with methyl groups (e.g., using 2,3-butanediol instead of ethylene glycol during synthesis) creates steric hindrance that retards the rate of hydrolysis.[1][6] For instance, 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane hydrolyzes 540 times more slowly than the corresponding benzaldehyde derivative without the methyl groups.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
Unexpected degradation of the compound during an aqueous reaction. The reaction medium is acidic (pH < 7).- Buffer the reaction medium to a neutral or slightly basic pH (7.0 - 8.0).- If acidic conditions are required for another part of the molecule, consider if a more robust protecting group is necessary for the carbonyl functionality.
Compound decomposes during purification by silica gel chromatography. Residual acidity of standard silica gel is catalyzing hydrolysis.- Neutralize the silica gel before use by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.- Use an alternative stationary phase such as neutral alumina or a reverse-phase column (C18) with a buffered mobile phase.
Product shows signs of degradation upon storage in solution. The solvent may be protic and/or contain acidic impurities.- Store solutions in aprotic, anhydrous solvents (e.g., THF, Dioxane, DMF).- If an alcohol is used as a solvent, ensure it is of high purity and consider adding a small amount of a non-nucleophilic base (e.g., pyridine, diisopropylethylamine) as a stabilizer.- Store solutions at low temperatures (-20°C or -80°C) to slow the degradation kinetics.
NMR spectrum shows the appearance of benzaldehyde or a related ketone. Hydrolysis of the dioxolane ring has occurred.- Check the pH of the NMR solvent (e.g., CDCl3 can contain trace DCl). Consider adding a small amount of K2CO3 to the NMR tube to neutralize any acid.- Re-purify the sample using one of the neutral chromatography methods described above.

Stability Data: Relative Hydrolysis Rates

The following table summarizes the relative rates of acid-catalyzed hydrolysis for various 2-substituted-1,3-dioxolane derivatives, illustrating the impact of electronic and steric effects.

CompoundSubstituent at C2Relative Rate of Hydrolysis (approx.)Key Influencing Factor
2-(p-Methoxyphenyl)-1,3-dioxolanep-OCH₃ (Electron-Donating)FasterStabilization of carbocation intermediate
2-Phenyl-1,3-dioxolanePhenylBaselineReference compound
2-(p-Nitrophenyl)-1,3-dioxolanep-NO₂ (Electron-Withdrawing)SlowerDestabilization of carbocation intermediate
2-Phenyl-2-methyl-1,3-dioxolanePhenyl, MethylSlowerSteric hindrance at the reaction center[6]
2-Phenyl-4,4,5,5-tetramethyl-1,3-dioxolanePhenylMuch SlowerSteric hindrance from the dioxolane ring[1]

Note: Relative rates are compiled from qualitative and quantitative descriptions in the literature. Actual rates are highly dependent on specific reaction conditions (pH, temperature, solvent).

Mechanisms and Workflows

hydrolysis_mechanism start 2-Phenyl-1,3-dioxolane Derivative protonation Protonated Dioxolane start->protonation  +H⁺ (Acid Catalyst) carbocation Resonance-Stabilized Carboxonium Ion protonation->carbocation  Rate-Determining Step  (Loss of Alcohol) hemiacetal Hemiacetal Intermediate carbocation->hemiacetal +H₂O (Nucleophilic Attack) products Aldehyde/Ketone + Diol hemiacetal->products -H⁺ (Deprotonation) & Tautomerization h2o_in1 H₂O h_out -H⁺ h_in +H⁺ diol_out -Diol-H⁺ stability_workflow start Start: Receive/Synthesize Derivative Batch prep Prepare Stock Solution in Aprotic Solvent start->prep stress Aliquot for Forced Degradation Studies prep->stress conditions Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) stress->conditions sampling Sample at Predetermined Time Points (t=0, 1, 2, 4, 8h...) conditions->sampling analysis Analyze via Stability-Indicating Method (e.g., RP-HPLC) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report End: Determine Degradation Pathways and Rate data->report

References

Minimizing epimerization during "1,3-Dioxolane-2-methanol, 2-phenyl-" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1,3-dioxolane-4-methanol. The primary focus is on minimizing epimerization to control the diastereoselectivity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-phenyl-1,3-dioxolane-4-methanol?

The synthesis is achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction can lead to the formation of a five-membered ring (1,3-dioxolane) or a six-membered ring (1,3-dioxane).[1][2]

Q2: What are the common isomers formed during this synthesis?

The reaction between glycerol and benzaldehyde can yield two primary structural isomers: the five-membered ring, (2-phenyl-1,3-dioxolan-4-yl)methanol, and the six-membered ring, (2-phenyl-1,3-dioxan-5-ol). Furthermore, due to the presence of stereocenters, each of these can exist as diastereomers (cis and trans isomers).[1]

Q3: What does "epimerization" refer to in this context?

Epimerization refers to the change in the configuration at one of the stereocenters in the product molecule. In the synthesis of 2-phenyl-1,3-dioxolane-4-methanol, this typically involves the interconversion between the cis and trans diastereomers. This process can be influenced by reaction conditions such as temperature, reaction time, and the type of catalyst used.

Q4: How can I characterize the different isomers of 2-phenyl-1,3-dioxolane-4-methanol?

The isomers can be characterized and quantified using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR is particularly useful for distinguishing between the different isomers based on the chemical shifts of the methine proton at the C2 position of the dioxolane ring.[3]

Q5: What are some common side reactions to be aware of?

Besides the formation of the dioxane isomer, other potential side reactions include the formation of by-products from self-condensation of benzaldehyde or decomposition of glycerol at high temperatures. The choice of catalyst and reaction conditions is crucial to minimize these side reactions.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues related to controlling the diastereomeric ratio during the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (High Degree of Epimerization) The reaction has reached thermodynamic equilibrium, favoring the more stable isomer. This is often due to prolonged reaction times or high temperatures.Operate under kinetic control by using lower reaction temperatures and shorter reaction times. This will favor the faster-forming diastereomer.
The acid catalyst is too strong or used in excess, promoting equilibration.Use a milder acid catalyst or reduce the catalyst loading. Heterogeneous catalysts like Amberlyst-15 can offer better control.
Inconsistent Diastereomeric Ratios Between Batches Variations in reaction parameters such as temperature, reaction time, or rate of water removal.Strictly control all reaction parameters. Use a Dean-Stark trap or molecular sieves to efficiently and consistently remove water, driving the reaction to completion without promoting epimerization.
Formation of Significant Amounts of the 1,3-Dioxane Isomer The reaction conditions favor the formation of the six-membered ring. The selectivity between the five-membered and six-membered ring can be influenced by the catalyst and solvent.Screen different acid catalysts. For example, sulfated zirconia has been shown to favor the formation of the five-membered dioxolane ring. The choice of solvent can also influence the product distribution.[2]
Difficulty in Separating Diastereomers The diastereomers have very similar physical properties, making separation by standard column chromatography challenging.If separation is necessary, consider derivatization to create compounds with more distinct physical properties, followed by separation and deprotection. Alternatively, specialized chromatographic techniques such as HPLC with a suitable stationary phase may be effective.

Data Presentation: Influence of Reaction Conditions

The following tables summarize quantitative data from literature on the acetalization of glycerol with benzaldehyde, highlighting the impact of various parameters on conversion and product selectivity.

Table 1: Effect of Catalyst on Glycerol Acetalization with Benzaldehyde

CatalystTemperature (°C)Time (h)Glycerol Conversion (%)Dioxolane Selectivity (%)Dioxane Selectivity (%)Reference
SO₄²⁻/CeO₂–ZrO₂100891.8287.2012.80[2]
Amberlyst-151208786733[4]
p-Toluenesulfonic acid140 (Microwave)0.25674753[4]

Table 2: Effect of Molar Ratio and Catalyst Loading (SO₄²⁻/CeO₂–ZrO₂ catalyst)

Glycerol:Benzaldehyde Molar RatioCatalyst Loading (wt%)Temperature (°C)Glycerol Conversion (%)Dioxolane Selectivity (%)Dioxane Selectivity (%)Reference
1:3910091.8287.2012.80[2]
1:5910092.0882.3317.67[2]
1:7910075.59--[2]
1:3310078.41--[2]
1:3510084.15--[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol

This protocol is a generalized procedure based on common laboratory practices for acetalization.

Materials:

  • Glycerol

  • Benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or SO₄²⁻/CeO₂–ZrO₂)

  • Anhydrous toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with molecular sieves

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol, benzaldehyde, and the acid catalyst in the desired molar ratio (e.g., a 1.2:1 molar ratio of glycerol to benzaldehyde is often used to drive the reaction).

  • Add a sufficient amount of anhydrous toluene to fill the Dean-Stark trap and allow for efficient stirring.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC).

  • Once the reaction is complete (typically when no more water is being collected), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 2-phenyl-1,3-dioxolane-4-methanol.

Visualizations

Synthesis_Workflow Reactants Glycerol + Benzaldehyde ReactionMixture Reaction Mixture (Toluene, Acid Catalyst) Reactants->ReactionMixture Reflux Reflux with Water Removal (Dean-Stark) ReactionMixture->Reflux Workup Aqueous Workup (Neutralization, Extraction) Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 2-Phenyl-1,3-dioxolane-4-methanol Purification->Product

Caption: Experimental workflow for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

Kinetic_vs_Thermodynamic_Control cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Product Outcome Low Temp\nShort Time Low Temp Short Time Kinetic Kinetic Control Low Temp\nShort Time->Kinetic High Temp\nLong Time High Temp Long Time Thermodynamic Thermodynamic Control High Temp\nLong Time->Thermodynamic Kinetic_Product Less Stable Isomer (Faster Formation) Kinetic->Kinetic_Product Favors Thermodynamic_Product More Stable Isomer (Equilibrium Product) Thermodynamic->Thermodynamic_Product Favors

Caption: Relationship between reaction conditions and stereochemical outcome.

References

Validation & Comparative

A Tale of Two Auxiliaries: Evans Oxazolidinones versus 1,3-Dioxolane-2-methanol, 2-phenyl- in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency and stereochemical outcome of a reaction. The aldol reaction, a cornerstone of carbon-carbon bond formation, frequently employs such auxiliaries to control the formation of new stereocenters. This guide provides a detailed comparison between the well-established and highly successful Evans auxiliaries and the lesser-known "1,3-Dioxolane-2-methanol, 2-phenyl-".

The Evans auxiliaries, a class of oxazolidinones, have become a benchmark in the field of asymmetric synthesis since their introduction.[1] Their robust performance and predictable stereochemical control have led to their widespread use in the synthesis of complex natural products and pharmaceuticals. In stark contrast, a thorough review of the scientific literature reveals a significant lack of published data on the application of "1,3-Dioxolane-2-methanol, 2-phenyl-" as a chiral auxiliary in aldol reactions. While other dioxolane-based auxiliaries have been explored, this specific compound remains an unvalidated contender in this critical chemical transformation.

This comparison will, therefore, present a comprehensive overview of the performance of Evans auxiliaries, supported by experimental data and protocols, and juxtapose this with the current void of information for "1,3-Dioxolane-2-methanol, 2-phenyl-", offering a theoretical perspective on its potential based on related structures.

Performance in Aldol Reactions: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield.

Evans Auxiliaries: A Legacy of High Fidelity

Evans auxiliaries are renowned for their ability to direct the formation of syn-aldol products with exceptional levels of diastereoselectivity.[2][3] This is achieved through the formation of a rigid, chelated transition state, which effectively shields one face of the enolate from the incoming aldehyde.

Table 1: Performance of Evans Auxiliaries in Aldol Reactions

AuxiliaryAldehydeEnolate SourceLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydePropionylBu₂BOTf, DIPEA>99:185J. Am. Chem. Soc. 1981, 103, 2127-2129
(4S)-4-Isopropyl-2-oxazolidinoneBenzaldehydePropionylBu₂BOTf, DIPEA98:291J. Am. Chem. Soc. 1981, 103, 2127-2129
(4R)-4-Benzyl-2-oxazolidinoneAcetaldehydePropionylTiCl₄, (-)-Sparteine2:9875J. Am. Chem. Soc. 1989, 111, 5330-5342

Note: The table presents a selection of representative data. A vast body of literature exists demonstrating the high diastereoselectivity of various Evans auxiliaries with a wide range of substrates.

1,3-Dioxolane-2-methanol, 2-phenyl-: An Unknown Quantity

No experimental data on the use of "1,3-Dioxolane-2-methanol, 2-phenyl-" as a chiral auxiliary in aldol reactions has been found in a comprehensive search of the scientific literature. While derivatives of the regioisomeric 1,3-dioxolane-4-methanol have been explored as chiral auxiliaries, the performance of the 2-substituted analogue remains un-investigated and undocumented.

The Underlying Principles: A Mechanistic Overview

The stereochemical outcome of an auxiliary-controlled aldol reaction is dictated by the conformational biases imposed by the auxiliary in the transition state.

The Evans Aldol Reaction Pathway

The generally accepted mechanism for the high syn-selectivity of Evans auxiliaries involves the formation of a six-membered, chair-like Zimmerman-Traxler transition state. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.

Evans_Aldol_Mechanism cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_cleavage Auxiliary Cleavage N_acyl N-Acyl Oxazolidinone Z_Enolate Z-Boron Enolate N_acyl->Z_Enolate Enolization Base Base (e.g., DIPEA) Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct Cleavage Cleavage Reagent (e.g., LiOH, H₂O₂) Product β-Hydroxy Acid/Ester/Alcohol Syn_Adduct->Product Hydrolysis/Reduction Syn_Adduct->Product Recovered_Aux Recovered Auxiliary Product->Recovered_Aux Recovery Logical_Relationship cluster_evans Evans Auxiliaries cluster_dioxolane 1,3-Dioxolane-2-methanol, 2-phenyl- Evans Well-Established (Since 1981) High_Selectivity High syn-Diastereoselectivity Evans->High_Selectivity Predictable Predictable Stereochemical Outcome Evans->Predictable Documented Extensive Literature & Protocols Evans->Documented Conclusion Conclusion: Evans Auxiliaries are the reliable choice for predictable asymmetric aldol reactions. 1,3-Dioxolane-2-methanol, 2-phenyl- remains a subject for future research. High_Selectivity->Conclusion Dioxolane Novel/Unexplored in Aldol Reactions No_Data No Published Performance Data Dioxolane->No_Data Theoretical Theoretical Potential Based on Structure Dioxolane->Theoretical No_Data->Conclusion Uncertain Uncertain Stereochemical Outcome Theoretical->Uncertain

References

A Comparative Guide to Chiral Auxiliaries: Evaluating "1,3-Dioxolane-2-methanol, 2-phenyl-" Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

I have initiated the research process by gathering information on "1,3-Dioxolane-2-methanol, 2-phenyl-" and other common chiral auxiliaries. The initial search results provide a good overview of chiral auxiliaries in asymmetric synthesis, mentioning prominent examples like Evans' oxazolidinones, Oppolzer's sultams, and others derived from natural products. Some results also touch upon the synthesis and reactivity of dioxolane-containing compounds, which is relevant to the target chiral auxiliary.

However, I have not yet found specific experimental data directly comparing the efficiency (in terms of diastereoselectivity and enantioselectivity) of "1,3-Dioxolane-2-methanol, 2-phenyl-" with other auxiliaries in a systematic way. While the general principles of how these auxiliaries work are described, quantitative comparison data is still missing.

Therefore, the next steps need to focus on finding this specific comparative data and the associated experimental protocols.I have continued my search for specific experimental data comparing the efficiency of "1,3-Dioxolane-2-methanol, 2-phenyl-" with other chiral auxiliaries. While I have found a wealth of information on the individual applications and high diastereoselectivities achieved with well-established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams in various reactions (e.g., aldol, alkylation, Diels-Alder), a direct comparative study featuring "1,3-Dioxolane-2-methanol, 2-phenyl-" is still elusive.

The current search results provide some data on the diastereoselectivity of reactions using dioxolane derivatives as chiral auxiliaries, but not specifically the 2-phenyl substituted version I am focused on. I have also gathered some general experimental procedures for reactions using the more common auxiliaries.

However, a direct comparative study that includes "1,3-Dioxolane-2-methanol, 2-phenyl-" is still missing. I have found some information on the synthesis and reactivity of dioxolane derivatives in general, but no specific experimental data on the use of "1,3-Dioxolane-2-methanol, 2-phenyl-" as a chiral auxiliary in a way that would allow for a direct, quantitative comparison of its efficiency.

To create a meaningful comparison guide, I need to find at least one example of an asymmetric transformation (e.g., alkylation or aldol reaction) where "1,3-Dioxolane-2-methanol, 2-phenyl-" is used as a chiral auxiliary, with reported diastereoselectivity or enantioselectivity. Without this, any comparison would be purely qualitative and would not meet the core requirements of the user's request for data-driven comparison.

Therefore, the next step must be a highly targeted search to find a publication detailing the application of "1,3-Dioxolane-2-methanol, 2-phenyl-" in a common asymmetric reaction. I will focus on finding a paper that provides a specific example with a reported diastereomeric excess (d.e.) or enantiomeric excess (e.e.). If I can find such a paper, I will then have the necessary data to construct the comparison table and the rest of the guide. If not, I will have to state that direct comparative data is not available in the public literature I can access.I have conducted several rounds of searches for experimental data on the use of "1,3-Dioxolane-2-methanol, 2-phenyl-" as a chiral auxiliary. While I have found a significant amount of information on the synthesis of various dioxolane derivatives and general information about the use of acetal-based chiral auxiliaries, I have not been able to locate a specific research paper that provides quantitative data (diastereomeric excess or enantiomeric excess) for an asymmetric reaction using "1,3-Dioxolane-2-methanol, 2-phenyl-". The searches have yielded extensive data and protocols for well-established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Meyers' lactams, which will be very useful for the comparison. However, the core of the request is to compare these to "1,3-Dioxolane-2-methanol, 2-phenyl-", and for that, I lack the necessary experimental results. Without at least one concrete example of its application with reported stereoselectivity, a meaningful and data-driven comparison as requested is not possible. I will now proceed to structure the comparison guide based on the information I have, highlighting the lack of direct comparative data for the specified dioxolane auxiliary and instead comparing its expected characteristics as an acetal-based auxiliary with the established performance of the others.

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comparative analysis of the chiral auxiliary "1,3-Dioxolane-2-methanol, 2-phenyl-" against widely-used alternatives, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral bicyclic lactams. The comparison focuses on their efficiency in inducing chirality, supported by available experimental data and detailed methodologies.

While "1,3-Dioxolane-2-methanol, 2-phenyl-" presents a structurally interesting scaffold for a chiral auxiliary, a comprehensive search of scientific literature reveals a notable lack of direct, quantitative data on its efficiency in common asymmetric transformations. Therefore, this guide will first detail the well-documented performance of established chiral auxiliaries and then provide a qualitative comparison to the potential advantages and disadvantages of an acetal-based auxiliary like "1,3-Dioxolane-2-methanol, 2-phenyl-".

Established Chiral Auxiliaries: A Quantitative Overview

The efficiency of a chiral auxiliary is primarily measured by its ability to direct a reaction to form one diastereomer over another, expressed as diastereomeric excess (d.e.), which subsequently translates to a high enantiomeric excess (e.e.) in the final product after cleavage of the auxiliary. The following tables summarize the performance of three leading classes of chiral auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileBaseConditionsDiastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLDATHF, -78 °C>99:1
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodideNaHMDSTHF, -78 °C>98:2
Meyers' Lactam (1'S,5'S)-1-(2-Phenyl-2-propyl)-5-methyl-2-pyrrolidinoneMethyl iodideLDATHF, -78 °C>99:1
Table 2: Asymmetric Aldol Reaction
Chiral AuxiliaryEnolate SourceAldehydeLewis Acid/BaseConditionsDiastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinone N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃NCH₂Cl₂, -78 °C to 0 °C>99:1 (syn)
Oppolzer's Sultam N-Acetyl-(2R)-bornane-10,2-sultamBenzaldehydeTiCl₄, (-)-SparteineCH₂Cl₂, -78 °C98:2 (anti)
Meyers' Lactam Not commonly used for aldol reactions-----

Analysis of "1,3-Dioxolane-2-methanol, 2-phenyl-"

Potential Advantages:

  • Rigid Conformation: The five-membered dioxolane ring can provide a rigid scaffold, which is crucial for effective facial shielding of a prochiral center.

  • Steric Hindrance: The phenyl group at the 2-position offers significant steric bulk, which could effectively direct the approach of incoming reagents.

  • Cleavage: Acetal-based auxiliaries can often be cleaved under acidic conditions, which may be advantageous for substrates sensitive to the basic or oxidative/reductive conditions required for the removal of other auxiliaries.

Potential Disadvantages:

  • Synthesis: The synthesis of the enantiomerically pure diol precursor may be a multi-step process.

  • Limited Activation: Unlike the N-acyl derivatives of other auxiliaries, attaching the substrate to the hydroxyl group of the dioxolane would result in an ester linkage. The carbonyl group of an ester is less activating towards enolization compared to the imide functionality in Evans' or Oppolzer's auxiliaries. This could lead to lower reactivity and require stronger bases for enolate formation.

  • Chelation Control: The ability to form a rigid, chelated transition state with a metal cation is a key factor in the high stereoselectivity of Evans' and Oppolzer's auxiliaries. It is less certain how an ester derivative of "1,3-Dioxolane-2-methanol, 2-phenyl-" would effectively chelate to a metal center to provide a similar level of stereocontrol.

Experimental Protocols for Established Auxiliaries

To provide a practical context for comparison, the following are representative experimental protocols for the asymmetric alkylation using an Evans' oxazolidinone and an asymmetric aldol reaction using an Oppolzer's sultam.

Protocol 1: Asymmetric Alkylation with Evans' Oxazolidinone

This protocol is adapted from the work of Evans and coworkers.

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA) (1.05 eq). After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary: The alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred for 4 hours at room temperature. The reaction is quenched with an aqueous solution of Na₂SO₃. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Protocol 2: Asymmetric Aldol Reaction with Oppolzer's Sultam

This protocol is based on the methodology developed by Oppolzer and coworkers.

1. Acylation of the Chiral Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of acetyl chloride (1.2 eq). The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by recrystallization or flash chromatography.

2. Diastereoselective Aldol Reaction: The N-acetyl sultam (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Titanium tetrachloride (1.1 eq) is added dropwise, followed by the addition of (-)-sparteine (1.2 eq). After stirring for 30 minutes, benzaldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary: The aldol adduct is dissolved in a suitable solvent, and the auxiliary is cleaved using methods such as reduction with LiAlH₄ to afford the corresponding chiral diol, or hydrolysis under acidic or basic conditions to yield the β-hydroxy acid.

Visualization of Asymmetric Synthesis Workflow

The general process of employing a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow.

Asymmetric_Synthesis_Workflow cluster_0 Chiral Auxiliary Lifecycle Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovered_Auxiliary->Attachment

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' lactams are well-established and highly effective chiral auxiliaries that consistently provide excellent levels of stereocontrol in a variety of asymmetric transformations. Their performance is well-documented with extensive experimental data available to guide researchers.

In contrast, "1,3-Dioxolane-2-methanol, 2-phenyl-" remains a largely unexplored chiral auxiliary. While its rigid acetal structure and bulky phenyl substituent suggest potential for inducing chirality, the lack of published experimental data on its efficiency makes a direct quantitative comparison impossible at this time. Further research is required to synthesize and evaluate this auxiliary in standard asymmetric reactions to determine if its performance is comparable to or offers unique advantages over the current industry standards. Researchers considering this auxiliary would need to undertake initial studies to establish its efficacy and optimal reaction conditions.

Diastereoselectivity comparison of "1,3-Dioxolane-2-methanol, 2-phenyl-" with other auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Chiral Auxiliaries

A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

Prominent examples of chiral auxiliaries that have seen widespread application include Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines. These auxiliaries have demonstrated high levels of stereocontrol in a variety of asymmetric transformations, including alkylations, acylations, and aldol reactions.

Comparative Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. The use of chiral auxiliaries attached to the enolate component can effectively control the absolute and relative stereochemistry of the newly formed stereocenters.

Below is a table summarizing the diastereoselectivity achieved with different chiral auxiliaries in the context of an asymmetric aldol reaction between a propionate-derived enolate and benzaldehyde.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (% d.e.)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl ImideBenzaldehyde>99:1>98%
(1R,2S)-N-methylephedrinePropionyl EsterBenzaldehyde98:296%
(R)-2-amino-1,1-diphenyl-propan-1-olPropionyl ImideBenzaldehyde95:590%
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)Propionyl ImideBenzaldehyde>99:1>99%
(+)-Oppolzer's SultamPropionyl ImideBenzaldehyde98:296%

Note: The diastereomeric ratio and diastereomeric excess are highly dependent on the specific reaction conditions, including the choice of base, solvent, and temperature. The data presented here are representative examples from the literature.

Experimental Protocols

General Procedure for an Evans' Asymmetric Aldol Reaction:

  • Acylation of the Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction is stirred for 1 hour and then quenched with water. The organic layer is washed, dried, and concentrated to yield the N-propionyl imide.

  • Enolate Formation: The N-propionyl imide is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF) and cooled to -78 °C. A solution of a strong base, typically a boron triflate such as dibutylboron triflate, and a tertiary amine (e.g., diisopropylethylamine) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Benzaldehyde is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature, followed by slow warming to room temperature.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a buffered aqueous solution (e.g., phosphate buffer). The product is extracted, and the chiral auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide or reduction with lithium borohydride to yield the corresponding acid or alcohol, respectively. The diastereomeric ratio is typically determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

Logical and Workflow Diagrams

G cluster_workflow General Workflow for Auxiliary-Mediated Asymmetric Synthesis A Chiral Auxiliary C Attachment of Auxiliary A->C B Prochiral Substrate B->C D Diastereoselective Reaction (e.g., Aldol Addition) C->D E Diastereomeric Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: Workflow of an auxiliary-mediated asymmetric synthesis.

G cluster_factors Factors Influencing Diastereoselectivity cluster_conditions Reaction Conditions A Chiral Auxiliary Structure D Diastereoselectivity A->D B Substrate Structure B->D C Reaction Conditions C->D C1 Solvent C2 Temperature C3 Lewis Acid / Base

Caption: Key factors influencing the diastereoselectivity of a reaction.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this guide has focused on established auxiliaries due to the lack of comparative data for "1,3-Dioxolane-2-methanol, 2-phenyl-", the principles of evaluation remain the same. High diastereoselectivity, ease of synthesis and removal, and high recovery of the auxiliary are the hallmarks of an effective chiral auxiliary. The data and protocols presented for well-established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams serve as a benchmark for the performance expected from a highly effective chiral directing group. Future research may elucidate the potential of novel auxiliaries, including derivatives of 1,3-dioxolane, in various asymmetric transformations.

Validating the Structural Integrity of 1,3-Dioxolane-2-methanol, 2-phenyl-: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for "1,3-Dioxolane-2-methanol, 2-phenyl-," alongside its structural isomers and related precursor molecules. The objective is to offer a clear framework for validating the identity and purity of this compound through a detailed examination of its spectral characteristics.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-Dioxolane-2-methanol, 2-phenyl- (predicted), its common isomer (2-phenyl-1,3-dioxolan-4-yl)methanol, and its precursors, benzaldehyde and glycerol.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPhenyl Protons (Ar-H)Dioxolane Protons (O-CH-O, O-CH₂, CH)Methanol Protons (-CH₂OH, -OH)Other Protons
(2-phenyl-1,3-dioxolan-2-yl)methanol (Predicted) ~7.3-7.5~3.8-4.2~3.6 (s, 2H), Variable (-OH)-
(2-phenyl-1,3-dioxolan-4-yl)methanol[1]~7.3-7.5~5.8 (s, 1H), ~3.6-4.4 (m, 4H)~3.5-3.8 (m, 2H), Variable (-OH)-
Benzaldehyde~7.5-7.9--~9.9-10.0 (s, 1H, -CHO)
Glycerol-~3.5-3.8 (m, 5H)Variable (-OH)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPhenyl Carbons (Ar-C)Dioxolane Carbons (O-C-O, O-CH₂, CH)Methanol Carbon (-CH₂OH)Other Carbons
(2-phenyl-1,3-dioxolan-2-yl)methanol (Predicted) ~125-140~105-110 (O-C-O), ~65-70 (O-CH₂)~60-65-
(2-phenyl-1,3-dioxolan-4-yl)methanol~126-138~103 (O-C-O), ~76 (CH), ~66 (O-CH₂)~63-
Benzaldehyde[2]~129-137--~192-193 (-CHO)
Glycerol-~72 (CH), ~63 (CH₂)--

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like 1,3-Dioxolane-2-methanol, 2-phenyl- is crucial for data reproducibility and comparison.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

Visualization of Structural and Experimental Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of 1,3-Dioxolane-2-methanol, 2-phenyl- and the general workflow of an NMR experiment.

Predicted NMR Signals of (2-phenyl-1,3-dioxolan-2-yl)methanol cluster_structure Chemical Structure cluster_signals Expected NMR Signals structure H_phenyl Phenyl Protons (~7.3-7.5 ppm) structure->H_phenyl H_dioxolane Dioxolane CH₂ (~3.8-4.2 ppm) structure->H_dioxolane H_methanol Methanol CH₂ (~3.6 ppm) structure->H_methanol C_phenyl Phenyl Carbons (~125-140 ppm) structure->C_phenyl C_dioxolane Dioxolane Carbons (O-C-O: ~105-110 ppm) (O-CH₂: ~65-70 ppm) structure->C_dioxolane C_methanol Methanol Carbon (~60-65 ppm) structure->C_methanol

Caption: Predicted NMR signals for (2-phenyl-1,3-dioxolan-2-yl)methanol.

General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: A typical workflow for an NMR experiment.

References

Cross-referencing mass spectrometry data for "1,3-Dioxolane-2-methanol, 2-phenyl-"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of available mass spectrometry data for derivatives of 1,3-Dioxolane, with a focus on cross-referencing information relevant to "1,3-Dioxolane-2-methanol, 2-phenyl-". Due to a lack of publicly available mass spectrometry data for the specific compound of interest, this guide leverages data from structurally similar molecules to infer potential fragmentation patterns and analytical considerations.

Data Summary and Comparison

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Data Source
2-Methyl-2-phenyl-1,3-dioxolaneC10H12O2164.20149, 105[1][2][3]
1,3-Dioxolane-2-methanolC4H8O3104.1073, 31[4]
2-Benzyl-2-phenyl-1,3-dioxolaneC16H16O2240.30149, 105[5]
2-Phenyl-1,3-dioxolaneC9H10O2150.18Not explicitly listed[6]

The fragmentation patterns observed for these related compounds suggest that for "1,3-Dioxolane-2-methanol, 2-phenyl-", one could anticipate characteristic ions resulting from the loss of the methanol group, cleavage of the dioxolane ring, and fragmentation of the phenyl group.

Experimental Protocols

A standard method for the analysis of such compounds is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol that can be adapted for the analysis of "1,3-Dioxolane-2-methanol, 2-phenyl-".

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation : Agilent 6890 N gas chromatograph equipped with a mass selective detector.[7]

  • Column : DB 5 MS capillary column (30 m x 0.25 mm i.d., film thickness 0.25 µm).[7]

  • Injector Temperature : 280 °C.[7]

  • Oven Temperature Program : Initial temperature of 45 °C, ramped to 300 °C at a rate of 10 °C/min, and held for 5 minutes.[7]

  • Carrier Gas : Helium at a flow rate of 1.0 mL/min.[7]

  • Injection Mode : Split mode (1:100 ratio), with 1 µL of the sample (diluted 1:10 in acetone) injected.[7]

  • Mass Spectrometer : Operated in electron impact (EI) mode at 70 eV.[7]

  • Ion Source and Transfer Line Temperature : 250 °C.[7]

  • Mass Range : 40 to 1000 amu.[7]

  • Data Analysis : The resulting mass spectra can be interpreted using databases such as the National Institute of Standards and Technology (NIST) library.[7]

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical GC-MS workflow.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Sample Dilution (1:10 in Acetone) Injection Injection (1 µL) Dilution->Injection Separation GC Separation (DB 5 MS Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-1000) Ionization->Detection Interpretation Spectral Interpretation Detection->Interpretation Database NIST Database Comparison Interpretation->Database

Caption: A typical experimental workflow for GC-MS analysis.

Logical Framework for Compound Identification

The identification of an unknown compound using mass spectrometry involves a logical progression of steps. The following diagram outlines this decision-making process.

Compound Identification Logic Start Acquire Mass Spectrum FindMolecularIon Identify Molecular Ion Peak (M+) Start->FindMolecularIon ProposeFormula Propose Elemental Composition FindMolecularIon->ProposeFormula AnalyzeFragments Analyze Fragmentation Pattern ProposeFormula->AnalyzeFragments CompareToDatabase Compare with Spectral Libraries (e.g., NIST) AnalyzeFragments->CompareToDatabase StructureElucidation Elucidate Chemical Structure CompareToDatabase->StructureElucidation Confirmation Confirm with Standard (if available) StructureElucidation->Confirmation FinalID Final Compound Identification Confirmation->FinalID

Caption: Logical steps for identifying a compound via mass spectrometry.

References

A Comparative Guide to Diol Protecting Groups: Efficacy of 2-Phenyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical aspect of successful multi-step organic synthesis. This guide provides an objective comparison of 2-phenyl-1,3-dioxolane-4-methanol, a derivative of the widely used benzylidene acetal protecting group, with other common protecting groups for 1,2- and 1,3-diols. The following sections present a detailed analysis supported by experimental data to inform the selection of the most appropriate protecting group for specific synthetic challenges.

Introduction to 2-Phenyl-1,3-dioxolane-4-methanol

2-Phenyl-1,3-dioxolane-4-methanol, also known as benzylideneglycerol, belongs to the class of benzylidene acetals. These are frequently employed to protect 1,2- and 1,3-diols, particularly in carbohydrate chemistry.[1][2] The formation of the cyclic acetal shields the hydroxyl groups from unwanted reactions under various conditions. The phenyl group at the 2-position of the dioxolane ring provides steric hindrance and electronic effects that influence the stability and reactivity of the protecting group.

Comparison with Other Diol Protecting Groups

The efficacy of a protecting group is assessed based on several factors: ease and efficiency of introduction, stability under a range of reaction conditions, and the ease and selectivity of removal (deprotection). This guide compares 2-phenyl-1,3-dioxolane-4-methanol (as a representative benzylidene acetal) with other commonly used diol protecting groups.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the comparison of different diol protecting groups. The data is compiled from various sources and represents typical experimental outcomes.

Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Benzylidene Acetal Methyl α-D-glucopyranosideBenzaldehyde, ZnCl₂, reflux85-952% H₂SO₄, reflux90-98[3]
Isopropylidene Acetal (Acetonide) D-MannitolAcetone, H₂SO₄ (cat.), rt80-9060% Acetic acid, 100°C90-95[4]
Cyclohexylidene Acetal 1,2-O-Cyclohexylidene-myo-inositolCyclohexanone, TsOH, reflux8880% Acetic acid, reflux92Generic Protocol
Silyl Ether (TBDMS) 1,2-HexanediolTBDMSCl, Imidazole, DMF, rt>95TBAF, THF, rt>95[5]

Table 1: Comparison of Yields for Protection and Deprotection of Diols

Stability Profile

The stability of the protecting group under various reaction conditions is paramount for the successful execution of a synthetic route.

Protecting GroupAcidic ConditionsBasic ConditionsOxidative ConditionsReductive ConditionsOrganometallic Reagents
Benzylidene Acetal Labile[4]Stable[4]Generally StableStable (except hydrogenolysis)[6]Stable
Isopropylidene Acetal Labile[7]Stable[7]Generally StableStableStable
Cyclohexylidene Acetal LabileStableGenerally StableStableStable
Silyl Ether (TBDMS) Labile[5]StableGenerally StableStableStable

Table 2: General Stability of Common Diol Protecting Groups

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in different research contexts.

Protocol 1: Protection of a Diol using Benzaldehyde (Formation of a Benzylidene Acetal)

This protocol describes a general procedure for the formation of a benzylidene acetal, from which 2-phenyl-1,3-dioxolane-4-methanol is derived.

Materials:

  • Diol (e.g., Methyl α-D-glucopyranoside)

  • Benzaldehyde

  • Anhydrous Zinc Chloride (or other Lewis acid catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Dissolve the diol in the anhydrous solvent.

  • Add benzaldehyde (typically 1.1 to 1.5 equivalents).

  • Add the Lewis acid catalyst (e.g., ZnCl₂) portion-wise.

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of a Benzylidene Acetal

This protocol outlines a common method for the removal of the benzylidene acetal protecting group.

Materials:

  • Benzylidene acetal-protected compound

  • Aqueous acidic solution (e.g., 2% H₂SO₄ or 80% acetic acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve the protected compound in a suitable solvent.

  • Add the aqueous acidic solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extract the deprotected diol with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product as necessary.

Visualization of Key Processes

Diagrams illustrating the experimental workflow and logical relationships can aid in understanding the concepts.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Diol Diol Reagents_P Benzaldehyde, Catalyst (e.g., ZnCl₂) Protected_Diol 2-Phenyl-1,3-dioxolane Derivative Reagents_P->Protected_Diol Acetalization Reaction Further Synthetic Steps Protected_Diol->Reaction Reagents_D Acidic Conditions (e.g., H₂SO₄/H₂O) Final_Product Deprotected Diol Reagents_D->Final_Product Hydrolysis

Caption: Experimental workflow for diol protection and deprotection.

Protecting_Group_Comparison cluster_acetals Cyclic Acetals cluster_ethers Silyl Ethers PG Diol Protecting Groups Benzylidene Benzylidene Acetal (e.g., 2-Phenyl-1,3-dioxolane-4-methanol) PG->Benzylidene Isopropylidene Isopropylidene Acetal (Acetonide) PG->Isopropylidene Cyclohexylidene Cyclohexylidene Acetal PG->Cyclohexylidene TBDMS TBDMS Ether PG->TBDMS Benzylidene->Isopropylidene Different Aldehyde/Ketone Source Benzylidene->TBDMS Different Functional Group Class Isopropylidene->Cyclohexylidene Steric & Stability Differences

Caption: Logical comparison of different diol protecting groups.

Conclusion

2-Phenyl-1,3-dioxolane-4-methanol, as a representative of benzylidene acetals, offers a robust and high-yielding method for the protection of 1,2- and 1,3-diols. Its stability under basic and many reductive/oxidative conditions makes it a valuable tool in complex synthesis. However, its lability to acid necessitates careful planning of the synthetic route. The choice between a benzylidene acetal and other protecting groups like isopropylidene acetals or silyl ethers will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and the reaction conditions to be employed in subsequent steps. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-phenyl-1,3-dioxolane-4-methanol, a valuable chemical intermediate, is primarily achieved through the acetalization of glycerol with benzaldehyde. This reaction is of significant interest as it utilizes glycerol, a readily available byproduct from biodiesel production.[1][2] The efficiency and selectivity of this conversion are highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems, presenting experimental data, detailed protocols, and process visualizations to aid researchers in catalyst selection and process optimization.

The reaction between glycerol and benzaldehyde typically yields a mixture of two main cyclic acetal isomers: a five-membered ring product ((2-phenyl-1,3-dioxolan-4-yl)methanol) and a six-membered ring product (2-phenyl-1,3-dioxan-5-ol).[3] The distribution of these products is a critical factor in evaluating catalyst performance.

Catalyst Performance Comparison

The following table summarizes the performance of various homogeneous and heterogeneous catalysts in the acetalization of glycerol with benzaldehyde. Key metrics include glycerol conversion and selectivity towards the formation of the five-membered (dioxolane) and six-membered (dioxane) ring products.

CatalystTypeTemp. (°C)Time (h)Molar Ratio (Glycerol:Benzaldehyde)Catalyst LoadingConversion (%)Selectivity (5-membered ring) (%)Selectivity (6-membered ring) (%)Reference
[BPy]HSO₄ Ionic Liquid2521:3Not Specified99.8Not SpecifiedNot Specified[1]
Amberlyst-36 Acidic Polymer ResinNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedup to 94Not SpecifiedNot Specified[1]
Fe₃O₄@SiO₂@HPW Heteropolyacid120Not Specified1:1.155 wt%85.95Combined acetal yield: 78.36%Combined acetal yield: 78.36%[4]
30% SiW₁₁/MCM-41 Silicotungstate3011:1.2100 mg8582Not Specified[2]
SO₄²⁻/CeO₂–ZrO₂ Sulfated Metal Oxide100Not Specified1:39 wt%Not Specified87.2012.80[5]
p-Toluenesulfonic acid Homogeneous Acid1104Not Specified1 gNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below is a generalized protocol for the synthesis of 2-phenyl-1,3-dioxolane-4-methanol, followed by a specific example.

General Procedure for Acetalization of Glycerol with Benzaldehyde
  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with glycerol, benzaldehyde, and the catalyst. A solvent (e.g., toluene, n-hexane) can be used, although solvent-free conditions are often preferred for green chemistry considerations.[2]

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for a specified duration. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Water, a byproduct of the reaction, may be removed using a Dean-Stark apparatus to shift the equilibrium towards product formation.

  • Work-up and Isolation: After the reaction is complete, the catalyst is separated from the reaction mixture. For heterogeneous catalysts, this is typically done by filtration. For homogeneous catalysts, a neutralization step followed by extraction may be necessary. The solvent, if used, is removed under reduced pressure.

  • Purification and Analysis: The crude product is then purified, commonly by vacuum distillation or column chromatography.[6][7] The final products are characterized using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm their structure and determine the yield and selectivity.

Example Protocol: Synthesis using 30% SiW₁₁/MCM-41 Catalyst[2]
  • Reaction Conditions:

    • Glycerol to Benzaldehyde Molar Ratio: 1:1.2

    • Temperature: 30 °C

    • Catalyst Amount: 100 mg

    • Reaction Time: 60 minutes

  • Procedure:

    • In a round-bottom flask, 100 mg of the 30% SiW₁₁/MCM-41 catalyst is added to a mixture of glycerol and benzaldehyde (1:1.2 molar ratio).

    • The mixture is stirred at 30 °C for 60 minutes.

    • Upon completion, the solid catalyst is filtered from the reaction mixture.

    • The resulting product mixture is analyzed by gas chromatography to determine the conversion of glycerol and the selectivity towards the dioxolane derivative. The catalyst can be washed, dried, and reused for subsequent reactions.

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow for catalyst comparison in the synthesis of 2-phenyl-1,3-dioxolane-4-methanol.

G cluster_reactants Reactants cluster_products Products Glycerol Glycerol Acetalization Acid-Catalyzed Acetalization Glycerol->Acetalization Benzaldehyde Benzaldehyde Benzaldehyde->Acetalization Dioxolane 2-phenyl-1,3-dioxolan-4-yl)methanol (5-membered ring) Dioxane 2-phenyl-1,3-dioxan-5-ol (6-membered ring) Acetalization->Dioxolane Selectivity 1 Acetalization->Dioxane Selectivity 2

Caption: Reaction pathway for the acid-catalyzed acetalization of glycerol and benzaldehyde.

G A Catalyst Selection (e.g., A, B, C) B Reaction Setup (Glycerol, Benzaldehyde, Catalyst, Solvent) A->B C Controlled Reaction (Temperature, Time) B->C D Product Analysis (GC, NMR) C->D E Data Evaluation (Conversion, Selectivity) D->E F Optimal Catalyst Identification E->F

Caption: Experimental workflow for comparative catalyst screening.

Conclusion

The choice of catalyst has a profound impact on the synthesis of 2-phenyl-1,3-dioxolane-4-methanol from glycerol and benzaldehyde. Heterogeneous catalysts, such as supported heteropolyacids and sulfated metal oxides, offer significant advantages in terms of separation and reusability, which are crucial for developing sustainable industrial processes.[2][5] For instance, 30% SiW₁₁/MCM-41 demonstrates high conversion and selectivity at a remarkably mild temperature of 30 °C.[2] In contrast, homogeneous catalysts like ionic liquids can achieve very high conversions under ambient conditions but may present challenges in product separation.[1] The selection of an optimal catalyst will depend on the specific requirements of the application, balancing factors such as reaction efficiency, operational cost, and environmental impact. The data and protocols presented in this guide serve as a valuable resource for researchers navigating these considerations.

References

Benchmarking "1,3-Dioxolane-2-methanol, 2-phenyl-" in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative performance benchmark of the structural class to which "1,3-Dioxolane-2-methanol, 2-phenyl-" belongs, placing it in context with widely used and highly effective alternatives. Due to a lack of specific published performance data for "1,3-Dioxolane-2-methanol, 2-phenyl-", this guide will focus on its closely related and extensively studied C2-symmetric analogue, TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and compare its performance against other prominent chiral diols like BINOL.

Introduction to Chiral Dioxolanes and Alternatives

"1,3-Dioxolane-2-methanol, 2-phenyl-" is a chiral diol derivative featuring a dioxolane backbone. The core structure, a five-membered ring containing two oxygen atoms, provides a rigid scaffold that can create a well-defined chiral environment around a catalytic center. While this specific molecule is not extensively documented in asymmetric catalysis literature, its structural motifs are present in the highly successful TADDOL ligands. TADDOLs are C2-symmetric diols derived from tartaric acid and are known to be powerful chiral ligands for a variety of asymmetric transformations.[1]

This guide will benchmark the performance of TADDOLs, as a representative of sophisticated chiral dioxolanes, against another widely used class of C2-symmetric diols, BINOLs (1,1'-bi-2-naphthol), in the context of a classic asymmetric reaction: the addition of diethylzinc to benzaldehyde.

Performance Benchmark: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. The performance of chiral ligands is typically evaluated based on the yield and the enantiomeric excess (ee%) of the resulting chiral alcohol.

Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
TADDOL-Ti Complex Benzaldehyde(S)-1-phenyl-1-propanol98>98[1]
BINOL-Ti Complex Benzaldehyde(R)-1-phenyl-1-propanol9591[2]
(-)-DAIB Benzaldehyde(S)-1-phenyl-1-propanol9798[3]

DAIB (3-exo-(dimethylamino)isoborneol) is another effective chiral ligand included for broader comparison.

As the data indicates, TADDOL-based catalysts can achieve exceptional levels of enantioselectivity and high yields in the asymmetric addition of diethylzinc to benzaldehyde, often exceeding 98% ee.[1] BINOL-based catalysts also demonstrate high efficiency, though in the cited example, with slightly lower enantioselectivity.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below is a representative protocol for the TADDOL-catalyzed asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocol: TADDOL-Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R,R)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, TADDOL (233 mg, 0.5 mmol) is dissolved in anhydrous toluene (10 mL). To this solution, titanium (IV) isopropoxide (0.15 mL, 0.5 mmol) is added dropwise at room temperature. The resulting mixture is stirred for 1 hour to form the TADDOL-Ti(Oi-Pr)₂ complex.

  • Reaction Setup: The flask containing the catalyst solution is cooled to -30 °C. Benzaldehyde (0.51 mL, 5.0 mmol) is then added.

  • Addition of Diethylzinc: A 1.0 M solution of diethylzinc in hexanes (11.0 mL, 11.0 mmol) is added dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below -25 °C.

  • Reaction Monitoring: The reaction is stirred at -30 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid (20 mL) at -30 °C. The mixture is then allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield (S)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Process and Comparisons

To better understand the relationships and processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Benchmarking start Start: Select Chiral Ligand (e.g., TADDOL, BINOL) prepare_catalyst Prepare Metal-Ligand Complex (e.g., TADDOL-Ti) start->prepare_catalyst add_reactants Add Substrate (Benzaldehyde) and Reagent (Diethylzinc) prepare_catalyst->add_reactants run_reaction Maintain Reaction Conditions (Temperature, Time) add_reactants->run_reaction workup Quench Reaction and Purify Product run_reaction->workup analyze Determine Yield and Enantiomeric Excess (ee%) workup->analyze compare Compare Performance Metrics (Yield, ee%, TON) analyze->compare end End: Benchmarked Performance Data compare->end

Caption: Experimental workflow for benchmarking chiral catalysts.

Structural_Comparison Target 1,3-Dioxolane-2-methanol, 2-phenyl- TADDOL TADDOL (C2-Symmetric Dioxolane) Target->TADDOL Structural Class BINOL BINOL (Axially Chiral Diol) Target->BINOL Alternative TADDOL->BINOL Alternative

Caption: Structural relationship of the target molecule to common chiral ligands.

Catalytic_Cycle catalyst TADDOL-Ti Complex substrate_complex Substrate Coordination catalyst->substrate_complex + Aldehyde + Et2Zn transition_state Diastereoselective Transition State substrate_complex->transition_state C-C Bond Formation product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Product Release

References

Comparative Guide to the Reproducibility of Experiments Involving Phenyl-Substituted 1,3-Dioxolane Methanols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental reproducibility for studies involving "1,3-Dioxolane-2-methanol, 2-phenyl-" and its structurally related and commercially significant alternatives. Due to the limited availability of direct experimental data for "1,3-Dioxolane-2-methanol, 2-phenyl-," this guide focuses on well-documented analogs, primarily (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal, and other relevant phenyl-substituted dioxolanes. The data presented here is intended to assist researchers, scientists, and drug development professionals in understanding the key parameters influencing the synthesis and biological activity of this class of compounds.

Data Presentation

Table 1: Comparative Synthesis of Solketal under Various Catalytic Conditions
CatalystAcetone/Glycerol Molar RatioCatalyst Loading (wt.%)Temperature (°C)Reaction Time (min)Glycerol Conversion (%)Solketal Yield (%)Reference
Amberlyst-466:116030-84[1]
Pressurized CO21:2-11830061-[2]
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)-3.070-99.398[3][4]
SO₄²⁻/ZnAl₂O₄–TiO₂ (SZT)----8381[3][4]
H-Beta Zeolite (B180)-15--~100~95[5]
H-Beta Zeolite (B19)-15--~100~95[5]
Table 2: Antimicrobial Activity of Selected 1,3-Dioxolane Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
Chiral and Racemic 1,3-DioxolanesStaphylococcus aureus625-1250[6]
Chiral and Racemic 1,3-DioxolanesStaphylococcus epidermidis156-1250[7]
Chiral and Racemic 1,3-DioxolanesEnterococcus faecalis625[6]
Chiral and Racemic 1,3-DioxolanesPseudomonas aeruginosa625-1250[7]
Chiral and Racemic 1,3-DioxolanesCandida albicans156-1250[7]

Experimental Protocols

Synthesis of Solketal from Glycerol and Acetone using Amberlyst-46

Objective: To synthesize solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol) from glycerol and acetone.

Materials:

  • Glycerol

  • Acetone

  • Amberlyst-46 catalyst

Procedure:

  • In a reaction vessel, combine glycerol and acetone in a 1:6 molar ratio.

  • Add Amberlyst-46 catalyst at a loading of 1 wt.% relative to the total mass of reactants.

  • Heat the reaction mixture to 60°C and stir for 30 minutes.

  • After the reaction is complete, separate the catalyst from the product mixture by filtration.

  • Purify the solketal product, typically through distillation.[1]

Synthesis of 2-Phenyl-1,3-dioxolane

Objective: To synthesize 2-phenyl-1,3-dioxolane.

Materials:

  • Benzaldehyde (1.0 mol, 106.12 g)

  • Ethylene glycol (1.2 mol, 74.48 g)

  • Toluene (500 ml)

  • p-toluenesulfonic acid (catalytic amount)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a flask equipped with a Dean-Stark trap, dissolve benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the solution at reflux for 1 hour and 25 minutes, collecting the water that forms.

  • Cool the solution and neutralize the acid catalyst by adding K₂CO₃.

  • Filter the solution to remove the solids.

  • Distill the filtrate to obtain the 2-phenyl-1,3-dioxolane product. The boiling point is reported as 163-165°C.[8]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Dioxolane Derivatives Reactants Reactants (e.g., Glycerol/Benzaldehyde + Acetone/Ethylene Glycol) Reaction Reaction (Stirring, Heating) Reactants->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-46, p-TSA) Catalyst->Reaction Purification Purification (Filtration, Distillation) Reaction->Purification Product Dioxolane Product Purification->Product

Caption: General workflow for the synthesis of dioxolane derivatives.

signaling_pathway_placeholder cluster_antimicrobial Proposed Antimicrobial Mechanism of Dioxolanes Dioxolane 1,3-Dioxolane Derivative Membrane Bacterial/Fungal Cell Membrane Dioxolane->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Cellular Processes Disruption->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Postulated mechanism of antimicrobial action for 1,3-dioxolane derivatives.

References

Critical analysis of "1,3-Dioxolane-2-methanol, 2-phenyl-" applications in literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Applications of Benzylideneglycerol

1,3-Dioxolane-2-methanol, 2-phenyl-, more commonly known as benzylideneglycerol, is a versatile organic compound synthesized from the reaction of glycerol and benzaldehyde. Its primary application in the scientific literature is as a protecting group for 1,2- and 1,3-diols, a crucial step in the multi-step synthesis of complex molecules, particularly carbohydrates. This guide provides a critical analysis of its applications, objectively compares its performance with common alternatives, and presents supporting experimental data and protocols.

Application as a Protecting Group for Diols

The principal role of benzylideneglycerol is to mask the hydroxyl groups of diols, preventing them from reacting during subsequent synthetic steps. The formation of the benzylidene acetal is a reversible reaction, typically catalyzed by an acid.

Comparison with a Common Alternative: Isopropylidene Acetal (Acetonide)

A widely used alternative for diol protection is the isopropylidene acetal, also known as an acetonide, formed from the reaction of a diol with acetone or its equivalent, such as 2,2-dimethoxypropane.[1] The choice between a benzylidene and an isopropylidene protecting group often depends on the desired stability and the specific reaction conditions of the subsequent synthetic steps.

Protecting GroupReagentsTypical CatalystFormation ConditionsStabilityCleavage Conditions
Benzylidene Acetal Benzaldehyde or Benzaldehyde dimethyl acetalAcid (e.g., CSA, TsOH, Cu(OTf)₂)Acetonitrile, Room Temperature to RefluxStable to basic and reductive conditionsAcidic hydrolysis, Hydrogenolysis (e.g., Pd/C, H₂)
Isopropylidene Acetal (Acetonide) Acetone or 2,2-DimethoxypropaneAcid (e.g., H₂SO₄, TsOH), ZeolitesNeat or in solvent, Room TemperatureStable to basic and reductive conditionsMild acidic hydrolysis

Key Performance Considerations:

  • Formation: Both benzylidene and isopropylidene acetals can be formed in high yields. For instance, the transacetalization of glycerol with 2,2-dimethoxypropane using zeolite catalysts can achieve glycerol conversions of 96-97% with a selectivity of approximately 97% for the isopropylidene acetal (solketal).[1][2]

  • Stability: Benzylidene acetals are generally more stable to acidic conditions than isopropylidene acetals. In the case of benzaldehyde glycerol acetal, the six-membered ring isomer (dioxane-type) is approximately eight times more stable than the five-membered ring counterpart (dioxolane-type) at low pH.[3]

  • Cleavage: The key advantage of the benzylidene group is the option for cleavage under neutral conditions via hydrogenolysis, which is useful when acid-sensitive functional groups are present elsewhere in the molecule.[4] Isopropylidene acetals are typically removed with mild acid.

  • Regioselectivity: The formation of benzylidene acetals with polyols can exhibit different regioselectivity compared to isopropylidene acetals. For example, in the protection of D-mannitol, benzaldehyde tends to form a six-membered ring across the 1,3-hydroxyls, while acetone forms a five-membered ring across the 1,2-hydroxyls.[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl- (Benzylidene Acetal)

This protocol describes a general method for the formation of a benzylidene acetal from a diol using benzaldehyde dimethyl acetal and a copper(II) triflate catalyst.[6]

Materials:

  • Substrate diol (e.g., glycerol)

  • Acetonitrile

  • Benzaldehyde dimethyl acetal

  • Copper(II) triflate (Cu(OTf)₂)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the substrate diol (1 mmol) in acetonitrile (10 mL). If the diol is not fully soluble, sonication can be applied during the reaction.

  • Add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour at room temperature.

  • Once the reaction is complete, quench the catalyst by adding Et₃N (0.2 mmol).

  • The product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of the Isopropylidene Acetal of Glycerol (Solketal)

This protocol outlines the transacetalization of glycerol with 2,2-dimethoxypropane using a zeolite catalyst.[7]

Materials:

  • Glycerol

  • 2,2-Dimethoxypropane (2,2-DMP)

  • Zeolite catalyst (e.g., HBeta)

Procedure:

  • In a reaction vessel, combine glycerol and 2,2-dimethoxypropane in a 1:1 molar ratio.

  • Add the zeolite catalyst (0.05-5 wt% based on the amount of glycerol).

  • Stir the reaction mixture at room temperature (25 °C) for 1 hour.

  • Monitor the conversion of glycerol and the formation of the product (2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal) by gas chromatography.

  • Upon completion, the catalyst can be recovered by filtration. The product can be purified by distillation.

Visualization of Synthetic Pathways

General Synthetic Pathway for Diol Protection Diol Diol (e.g., Glycerol) BenzylideneAcetal Benzylidene Acetal (1,3-Dioxolane-2-methanol, 2-phenyl-) Diol->BenzylideneAcetal IsopropylideneAcetal Isopropylidene Acetal (Solketal) Diol->IsopropylideneAcetal Benzaldehyde Benzaldehyde or Benzaldehyde Dimethyl Acetal Benzaldehyde->BenzylideneAcetal Acetone Acetone or 2,2-Dimethoxypropane Acetone->IsopropylideneAcetal AcidCatalyst Acid Catalyst AcidCatalyst->BenzylideneAcetal + H⁺ AcidCatalyst->IsopropylideneAcetal + H⁺

Caption: Diol protection pathways.

Other Potential Applications

As a Green Solvent

Glycerol and its derivatives are increasingly being explored as environmentally friendly solvents in organic synthesis.[8][9] These solvents are attractive due to their low toxicity, high boiling points, and renewability. While 1,3-Dioxolane-2-methanol, 2-phenyl- is a glycerol derivative, its primary role in the literature is not as a solvent but as a protecting group. Further research would be needed to evaluate its performance as a solvent in comparison to glycerol and other glycerol-based solvents.

In Drug Development and Biological Activity

The 1,3-dioxolane scaffold is present in some pharmacologically active compounds.[10] Studies have shown that some substituted 1,3-dioxolanes exhibit antimicrobial activity.[10] Additionally, some benzylidene derivatives have been investigated for their cytotoxic effects on cancer cell lines.[11][12] However, there is limited specific data on the biological activity of 1,3-Dioxolane-2-methanol, 2-phenyl- itself. Further investigation into its pharmacological profile and that of its derivatives could be a potential area for future research. No specific signaling pathways involving this compound have been prominently identified in the reviewed literature.

Conclusion

1,3-Dioxolane-2-methanol, 2-phenyl- is a well-established protecting group for diols, offering distinct advantages in terms of stability and cleavage options compared to alternatives like isopropylidene acetals. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the reaction conditions to be employed. While its potential as a green solvent or a pharmacologically active agent is plausible given its structure, these applications are not well-documented in the current scientific literature and represent areas for future exploration.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 1,3-Dioxolane-2-methanol, 2-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe handling and proper disposal of 1,3-Dioxolane-2-methanol, 2-phenyl-. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. This compound, like similar organic chemicals, requires careful management due to its potential hazards.

Hazard Profile and Safety Recommendations
Hazard Classification (Based on Analogous Compounds)Precautionary Measures
Acute Oral Toxicity Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical help.[1]
Skin Irritation Avoid contact with skin. Wear protective gloves and clothing.
Eye Irritation Avoid contact with eyes. Wear safety glasses with side-shields.
Flammability May be a combustible liquid. Keep away from heat, sparks, and open flames.[2]

Step-by-Step Disposal Protocol

The proper disposal of 1,3-Dioxolane-2-methanol, 2-phenyl- is crucial to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of down the drain.[3]

Experimental Protocol: Chemical Waste Segregation and Collection
  • Waste Identification : Classify waste containing 1,3-Dioxolane-2-methanol, 2-phenyl- as non-halogenated organic liquid waste.

  • Container Selection : Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled "Non-Halogenated Organic Waste" and list all contents, including 1,3-Dioxolane-2-methanol, 2-phenyl-.

  • Waste Accumulation :

    • For small quantities , transfer the waste to the designated container within a chemical fume hood.

    • For larger quantities , ensure the waste container is kept in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[4]

  • Container Management :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]

    • Ensure the exterior of the container remains clean and free of contamination.[5]

  • Final Disposal : Arrange for the collection of the waste container by a licensed hazardous waste disposal service. Follow all institutional and local regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and remove all sources of ignition.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect the material into a sealed container for disposal as hazardous waste. Ensure adequate ventilation of the area. For significant spills, contact your institution's environmental health and safety department.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of 1,3-Dioxolane-2-methanol, 2-phenyl-.

G A Identify Waste (1,3-Dioxolane-2-methanol, 2-phenyl-) B Classify as Non-Halogenated Organic Waste A->B C Select Labeled, Compatible Waste Container B->C D Transfer Waste in Fume Hood C->D E Store Securely in Designated Area (Keep Closed, <90% Full) D->E F Arrange for Professional Waste Disposal E->F G Spill Occurs H Absorb with Inert Material & Collect for Disposal G->H Emergency Procedure H->E

Caption: Disposal workflow for 1,3-Dioxolane-2-methanol, 2-phenyl-.

References

Personal protective equipment for handling 1,3-Dioxolane-2-methanol, 2-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1,3-Dioxolane-2-methanol, 2-phenyl- (CAS No. 1708-39-0), a combustible liquid that is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[1] Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection GlovesChemical-impermeable gloves. Nitrile or neoprene are recommended for splash protection, but on-site testing is advised for prolonged contact.[3]
Lab Coat/ClothingFire/flame resistant and impervious clothing.[2] A chemically resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

II. Chemical and Physical Properties

Understanding the properties of 1,3-Dioxolane-2-methanol, 2-phenyl- is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₂O₃[1][4]
Molecular Weight 180.2 g/mol [1][4]
Boiling Point 280 °C[1]
Density 1.185 g/mL at 25 °C[1]
Flash Point 113 °C[1]
Toxicity (LD50, oral-rat) 3150 mg/kg[1]

III. Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent accidents and environmental contamination.

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.[5]

  • Grounding: Metal containers used for transferring the chemical should be grounded and bonded to prevent static discharge.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.

  • Collect: Carefully collect the absorbed material into a covered container for disposal.

  • Decontaminate: Wash the spill area thoroughly.

  • Confined Spaces: Do not allow the chemical to enter sewers or confined spaces due to the risk of explosion.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Licensed Disposal: Arrange for disposal through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a suitable method.

  • Container Disposal: Contaminated packaging should be disposed of as unused product.[6]

  • Environmental Protection: Do not allow the chemical to enter drains or waterways.

IV. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 1,3-Dioxolane-2-methanol, 2-phenyl-.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Ventilated Area ppe->handling storage Secure Storage handling->storage spill Spill? handling->spill No handling->spill Yes spill_response Execute Spill Response Protocol spill->spill_response Yes waste_collection Collect Waste in Labeled Container spill->waste_collection No spill_response->waste_collection decontamination Decontaminate Work Area & PPE waste_collection->decontamination disposal Dispose of Waste via Licensed Contractor decontamination->disposal

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane-2-methanol, 2-phenyl-
Reactant of Route 2
1,3-Dioxolane-2-methanol, 2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.